MD-224
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
InChI |
InChI=1S/C48H43Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-2,4-6,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGNYFOIDAVMHY-MPKOGUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H43Cl2FN6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The PROTAC MD-224: A Novel Mechanism for Potent Anti-Leukemia Activity by Inducing MDM2 Degradation
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of MD-224, a first-in-class, highly potent and efficacious proteolysis targeting chimera (PROTAC) that targets the murine double minute 2 (MDM2) protein for degradation, exhibiting significant promise in the treatment of leukemia. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a novel small-molecule MDM2 degrader designed to treat cancers with wild-type p53, particularly acute leukemia. Unlike traditional MDM2 inhibitors that only block the MDM2-p53 interaction, this compound utilizes the PROTAC technology to induce the rapid degradation of the MDM2 protein. This leads to a robust activation of the p53 tumor suppressor pathway, resulting in potent inhibition of cell growth and induction of apoptosis in leukemia cells. Preclinical studies have demonstrated that this compound is significantly more potent than conventional MDM2 inhibitors and can achieve complete and durable tumor regression in xenograft models of human leukemia.
Core Mechanism of Action: PROTAC-Mediated MDM2 Degradation
This compound is a heterobifunctional molecule, consisting of a ligand that binds to the MDM2 protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings MDM2 into close proximity with the E3 ligase complex, leading to the ubiquitination and subsequent degradation of MDM2 by the proteasome. The degradation of MDM2, a primary negative regulator of p53, results in the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including those involved in cell cycle arrest and apoptosis, ultimately leading to the death of leukemia cells.
Quantitative Analysis of In Vitro Efficacy
This compound has demonstrated exceptional potency in various leukemia cell lines, particularly those with wild-type p53. The following tables summarize the key quantitative data from preclinical studies.
Cell Growth Inhibition
This compound exhibits potent inhibition of cell growth in a panel of human acute leukemia cell lines with wild-type p53. Its activity is substantially greater than that of the MDM2 inhibitor MI-1061.
| Cell Line | p53 Status | This compound IC50 (nM) | MI-1061 IC50 (nM) |
| RS4;11 | Wild-Type | 1.5 | >100 |
| MV4;11 | Wild-Type | 4.4 | 50.3 |
| MOLM-13 | Wild-Type | 33.1 | 350 |
| OCI-AML3 | Wild-Type | 10.2 | 120 |
| EOL-1 | Wild-Type | 21.5 | 250 |
| NOMO-1 | Wild-Type | 15.8 | 180 |
| Kasumi-1 | Mutated | >10,000 | >10,000 |
| HL-60 | Null | >10,000 | >10,000 |
Table 1: Cell growth inhibition (IC50) of this compound and MI-1061 in various leukemia cell lines.
Induction of Apoptosis
Consistent with its potent cell growth inhibition, this compound is a robust inducer of apoptosis in leukemia cells.
| Cell Line | Treatment | Concentration (nM) | % Apoptosis |
| RS4;11 | This compound | 1 | ~20% |
| RS4;11 | This compound | 10 | ~60% |
| RS4;11 | This compound | 100 | ~80% |
| RS4;11 | MI-1061 | 10 | <10% |
| RS4;11 | MI-1061 | 100 | ~30% |
| RS4;11 | MI-1061 | 1000 | ~70% |
Table 2: Induction of apoptosis by this compound and MI-1061 in RS4;11 cells after 24-hour treatment.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture
Human leukemia cell lines (RS4;11, MV4;11, etc.) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blot Analysis
To assess protein levels, cells were treated with this compound or control compounds for specified durations. Whole-cell lysates were prepared using RIPA buffer. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin). After washing, membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Growth Inhibition Assay
Cell viability was assessed using the WST-1 or MTT assay. Cells were seeded in 96-well plates and treated with serial dilutions of this compound or control compounds for 72 hours. The reagent (WST-1 or MTT) was then added to each well and incubated for 2-4 hours. The absorbance was measured using a microplate reader. The half-maximal inhibitory concentration (IC50) values were calculated by nonlinear regression analysis.
Apoptosis Assay
Apoptosis was quantified by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with the compounds for 24 hours. After treatment, cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark. The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was evaluated in a human leukemia xenograft model using RS4;11 cells. A single intravenous dose of this compound resulted in a rapid and sustained degradation of MDM2 and activation of p53 in the tumor tissue. Importantly, treatment with this compound at well-tolerated doses led to complete and long-lasting tumor regression.
Conclusion
This compound represents a significant advancement in the development of therapies targeting the MDM2-p53 axis. Its novel mechanism of action as a PROTAC degrader of MDM2 translates into superior potency and efficacy compared to traditional inhibitors. The robust preclinical data strongly support the further clinical development of this compound as a promising new treatment for patients with acute leukemia and potentially other cancers with wild-type p53.
The PROTAC MD-224: A Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core scientific principles of MD-224, a first-in-class, highly potent, and efficacious proteolysis targeting chimera (PROTAC) that selectively targets the human murine double minute 2 (MDM2) protein for degradation. This document provides a comprehensive overview of its molecular target, mechanism of action, and the key experimental data supporting its development as a potential anti-cancer therapeutic.
Executive Summary
This compound is a novel small molecule designed to induce the degradation of MDM2, a primary endogenous cellular inhibitor of the tumor suppressor protein p53. By harnessing the cell's natural protein disposal system, this compound offers a distinct and highly effective mechanism to reactivate the p53 pathway in cancer cells harboring wild-type p53. This guide will detail the specifics of its molecular interactions, present key quantitative data from preclinical studies, and provide an overview of the experimental protocols used to elucidate its function.
Molecular Target: Human Murine Double Minute 2 (MDM2)
The primary molecular target of this compound is the Human Murine Double Minute 2 (MDM2) protein .[1][2][3][4][5][6] MDM2 is an E3 ubiquitin ligase that plays a critical role in regulating the stability and activity of the p53 tumor suppressor. In many human cancers with wild-type p53, MDM2 is overexpressed, leading to the continuous ubiquitination and subsequent proteasomal degradation of p53. This functional inactivation of p53 allows cancer cells to evade apoptosis and continue to proliferate. Therefore, targeting the MDM2-p53 interaction has been a long-standing goal in cancer therapy.
Mechanism of Action: The PROTAC Approach
This compound is a PROTAC, a bifunctional molecule that consists of two key components connected by a chemical linker:
-
A ligand for the target protein: In the case of this compound, this is a high-affinity ligand for MDM2.
-
A ligand for an E3 ubiquitin ligase: this compound utilizes a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1]
The mechanism of action of this compound can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to both MDM2 and Cereblon, bringing them into close proximity to form a ternary complex.
-
Ubiquitination of MDM2: Once in the complex, the E3 ligase activity of Cereblon is directed towards MDM2, leading to the transfer of ubiquitin molecules to the MDM2 protein.
-
Proteasomal Degradation: The polyubiquitinated MDM2 is then recognized and targeted for degradation by the 26S proteasome.
-
p53 Stabilization and Activation: The degradation of MDM2 prevents the ubiquitination of p53. This leads to the accumulation and activation of p53 in the nucleus.
-
Induction of Apoptosis: Activated p53 then transcriptionally upregulates its target genes, such as p21 and PUMA, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.
This catalytic process allows a single molecule of this compound to induce the degradation of multiple MDM2 molecules, contributing to its high potency.
Quantitative Data
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| RS4;11 | Cell Growth Inhibition | IC50 | 1.5 nM | [1][3][7] |
| RS4;11 | MDM2 Degradation | Effective Concentration | <1 nM (2h treatment) | [1][3][7] |
| MV4;11 | Cell Growth Inhibition | IC50 | 4.4 - 33.1 nM (in a panel of leukemia cell lines) | [1] |
| RS4;11 | Apoptosis Induction | Effective Concentration | ≤10 nM (24h treatment) | [2] |
Table 2: In Vivo Antitumor Activity of this compound in RS4;11 Xenograft Model
| Treatment Group | Dose and Schedule | Outcome | Reference |
| This compound | 25 mg/kg, three times a week, IV | 50% tumor regression | [1] |
| This compound | 25 mg/kg, daily, 5 days a week for 2 weeks, IV | Complete tumor regression | [1] |
| This compound | 50 mg/kg, every other day for three weeks, IV | Complete tumor regression | [1] |
| MI-1061 (MDM2 inhibitor) | 100 mg/kg, 5 days a week, oral gavage | Retarded tumor growth | [1] |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key experiments to characterize this compound.
Cell Growth Inhibition Assay
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Methodology:
-
Cell Culture: Human acute leukemia cell lines (e.g., RS4;11, MV4;11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 4 days).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as WST-8, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.
Western Blotting for Protein Degradation
Objective: To visualize and quantify the degradation of MDM2 and the accumulation of p53 and its downstream targets.
Methodology:
-
Cell Treatment: Cells are treated with various concentrations of this compound or control compounds for different time points.
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for MDM2, p53, p21, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities can be quantified using densitometry software.
In Vivo Antitumor Efficacy in Xenograft Models
Objective: To evaluate the antitumor activity of this compound in a living organism.
Methodology:
-
Animal Model: Severe combined immunodeficient (SCID) mice are used.
-
Tumor Implantation: Human cancer cells (e.g., RS4;11) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume and body weight are measured regularly.
-
Drug Administration: Mice are randomized into treatment and control groups. This compound is administered via intravenous (IV) injection according to the specified dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected for pharmacodynamic analysis (e.g., Western blotting) to confirm target engagement and downstream effects.
-
Toxicity Assessment: Animal well-being is monitored throughout the study by observing changes in body weight, behavior, and physical appearance.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its ability to potently and selectively induce the degradation of MDM2, leading to the robust activation of the p53 tumor suppressor pathway, has been substantiated by compelling preclinical data. The in-depth understanding of its molecular target and mechanism of action, as detailed in this guide, provides a solid foundation for its continued development as a promising new class of anticancer agent. The provided experimental frameworks offer a guide for researchers aiming to further investigate and build upon the knowledge of this compound and other PROTAC-based therapeutics.
References
- 1. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression | Performance Analytics [scinapse.io]
The Advent of MD-224: A Paradigm Shift in Targeted Protein Degradation
A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Efficacy of a First-in-Class MDM2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of MD-224, a pioneering Proteolysis Targeting Chimera (PROTAC) designed to degrade the murine double minute 2 (MDM2) oncoprotein. This compound represents a significant advancement in the field of targeted cancer therapy, offering a novel strategy to restore the tumor-suppressing function of p53.
Introduction: Overcoming the Challenge of Undruggable Targets
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. In many cancers where p53 remains wild-type, its function is abrogated by its primary endogenous inhibitor, MDM2. MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation. Consequently, the development of agents that disrupt the MDM2-p53 interaction has been a long-standing goal in oncology. While small-molecule inhibitors of this interaction have shown promise, the development of resistance and the need for continuous target engagement have highlighted the need for alternative therapeutic strategies.
PROTACs have emerged as a powerful modality to overcome these limitations by inducing the degradation of target proteins rather than merely inhibiting their function. This compound was engineered as a first-in-class PROTAC to specifically target MDM2 for degradation, thereby liberating p53 to exert its tumor-suppressive effects.
Design and Discovery of this compound
The design of this compound is a quintessential example of the PROTAC concept, which involves a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound is composed of three key components:
-
A potent MDM2 inhibitor: The molecule incorporates a ligand based on the highly potent MDM2 inhibitor, MI-1061, which binds to the p53-binding pocket of MDM2.
-
A Cereblon (CRBN) ligand: It utilizes a ligand derived from thalidomide or lenalidomide to recruit the CRBN E3 ubiquitin ligase complex.
-
A chemical linker: A flexible linker connects the MDM2 inhibitor and the CRBN ligand, optimizing the formation of a stable and productive ternary complex between MDM2 and CRBN.
The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study, which involved the synthesis and evaluation of a series of PROTACs with varying linkers and E3 ligase ligands. This compound emerged as the lead compound due to its exceptional potency and efficacy in inducing MDM2 degradation.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the MDM2 inhibitor and CRBN ligand precursors, followed by their conjugation via a suitable linker. The following is a generalized representation of the synthetic route. For a detailed, step-by-step protocol, readers are referred to the supporting information of the primary publication.
Experimental Protocol: Synthesis of this compound (Generalized)
-
Synthesis of the MDM2-binding moiety: The synthesis starts with the construction of the core scaffold of the MI-1061 analog. This typically involves a series of reactions to build the complex heterocyclic system that binds to MDM2. The final step in this sequence is the introduction of a reactive functional group (e.g., a carboxylic acid or an amine) for linker attachment.
-
Synthesis of the CRBN-binding moiety with linker: A derivative of thalidomide or lenalidomide is functionalized with a linker containing a complementary reactive group. The linker is often a polyethylene glycol (PEG) chain or an alkyl chain of optimal length.
-
Conjugation of the two moieties: The MDM2-binding moiety and the CRBN-binding moiety with the linker are coupled using standard amide bond formation reactions (e.g., using HATU or EDC/HOBt as coupling agents) or other suitable conjugation chemistries.
-
Purification and characterization: The final product, this compound, is purified to a high degree using techniques such as preparative high-performance liquid chromatography (HPLC). The structure and purity of the compound are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound exerts its anti-cancer effects by inducing the selective degradation of MDM2. The proposed mechanism of action is illustrated in the signaling pathway diagram below.
Caption: this compound hijacks the CRBN E3 ligase to induce proteasomal degradation of MDM2, leading to p53 stabilization and downstream tumor suppression.
The key steps in the mechanism of action are:
-
Ternary Complex Formation: this compound simultaneously binds to MDM2 and CRBN, forming a ternary complex.
-
Ubiquitination: The proximity induced by the ternary complex allows the CRBN E3 ligase to polyubiquitinate MDM2.
-
Proteasomal Degradation: The polyubiquitinated MDM2 is recognized and degraded by the 26S proteasome.
-
p53 Stabilization and Activation: The degradation of MDM2 leads to the accumulation and activation of p53.
-
Tumor Suppression: Activated p53 translocates to the nucleus and induces the transcription of target genes involved in cell cycle arrest, apoptosis, and senescence, ultimately leading to tumor growth inhibition.
Preclinical Efficacy and Quantitative Data
This compound has demonstrated remarkable potency and efficacy in preclinical studies, significantly outperforming its corresponding MDM2 inhibitor, MI-1061.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Cell Growth Inhibition
| Cell Line | Cancer Type | p53 Status | This compound IC₅₀ (nM)[1] | MI-1061 IC₅₀ (nM)[1] |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-type | 1.5 | >100 |
| MOLM-13 | Acute Myeloid Leukemia | Wild-type | 4.4 | 140 |
| MV4-11 | Acute Myeloid Leukemia | Wild-type | 5.2 | 150 |
| OCI-AML3 | Acute Myeloid Leukemia | Wild-type | 8.7 | 210 |
| KG-1 | Acute Myeloid Leukemia | Mutated | >10,000 | >10,000 |
| K562 | Chronic Myeloid Leukemia | Null | >10,000 | >10,000 |
Table 2: MDM2 Degradation Parameters
| Cell Line | DC₅₀ (nM) (Concentration for 50% degradation) | Dₘₐₓ (%) (Maximum degradation) |
| RS4;11 | <1 | >95% |
| MV4-11 | <1 | >95% |
Note: DC₅₀ and Dₘₐₓ values are estimated from Western blot data presented in the primary publication.
The data clearly indicate that this compound is highly potent in inhibiting the growth of cancer cell lines with wild-type p53, with IC₅₀ values in the low nanomolar range.[1] Importantly, it is significantly more potent than the parent MDM2 inhibitor, MI-1061.[1] The selectivity for p53 wild-type cells is also evident from the lack of activity in p53 mutated or null cell lines.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Experimental Workflow: Characterization of this compound
Caption: A streamlined workflow for the preclinical characterization of this compound, from in vitro validation to in vivo efficacy studies.
Western Blot Analysis for MDM2 and p53
-
Cell Treatment: Seed leukemia cells (e.g., RS4;11) in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Growth Inhibition Assay (CCK-8 or MTT)
-
Cell Seeding: Plate leukemia cells in 96-well plates at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound or control compounds to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Study
-
Tumor Implantation: Subcutaneously implant human leukemia cells (e.g., RS4;11) into immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size, then randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intravenous or oral) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Pharmacodynamic and Toxicity Assessment: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for MDM2 and p53) and monitor the mice for any signs of toxicity.
Conclusion and Future Directions
This compound is a landmark molecule in the development of PROTAC-based cancer therapies. Its ability to potently and selectively degrade MDM2, leading to robust p53-mediated tumor suppression, has been convincingly demonstrated in preclinical models.[1] The in vivo data, showing complete and durable tumor regression, are particularly compelling and underscore the therapeutic potential of this approach.[1]
Further research and development will focus on:
-
Clinical Translation: Advancing this compound or optimized analogs into clinical trials to evaluate their safety and efficacy in patients with hematological malignancies and solid tumors harboring wild-type p53.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to MDM2 degrader therapy.
-
Combination Therapies: Exploring the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy, targeted therapies, and immunotherapies.
The discovery and synthesis of this compound have not only provided a promising new therapeutic candidate but have also validated the PROTAC approach as a powerful strategy for targeting previously challenging oncoproteins. The continued exploration of this technology holds immense promise for the future of precision oncology.
References
The Function of Cereblon E3 Ligase with MD-224: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of the Cereblon (CRBN) E3 ligase in concert with MD-224, a potent Proteolysis Targeting Chimera (PROTAC). This compound is a first-in-class degrader of the human murine double minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. This document details the mechanism of action, quantitative biophysical and cellular data, and the experimental protocols used to characterize this interaction.
Core Function: Hijacking the Ubiquitin-Proteasome System
This compound operates through the PROTAC mechanism, a novel therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins. This compound is a heterobifunctional molecule, consisting of a ligand that binds to the target protein, MDM2, and another ligand that recruits the E3 ubiquitin ligase Cereblon.[1]
The binding of this compound to both MDM2 and Cereblon brings them into close proximity, forming a ternary complex.[2] Within this complex, Cereblon, as part of the CUL4-DDB1-RBX1 E3 ligase complex, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of MDM2. This polyubiquitination marks MDM2 for recognition and subsequent degradation by the 26S proteasome. The degradation of MDM2 leads to the stabilization and activation of p53, a critical tumor suppressor protein, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] A key feature of this process is its catalytic nature; once MDM2 is degraded, this compound is released and can engage another MDM2 molecule, allowing for sustained protein degradation at sub-stoichiometric concentrations.
Quantitative Data
The efficacy of this compound is underpinned by its high-affinity binding to its targets and its potent induction of MDM2 degradation and subsequent anti-proliferative effects in cancer cells.
Table 1: Binding Affinities of this compound Components
| Component | Target | Assay Type | Affinity (Kd/Ki/IC50) | Reference |
| MI-1061 (MDM2-binding moiety of this compound) | MDM2 | Fluorescence Polarization | Ki = 0.16 nM | The Chemical Probes Portal |
| This compound | MDM2 | Competitive Binding Assay | IC50 = 4.4 nM | The Chemical Probes Portal |
| Lenalidomide (Cereblon-binding moiety of this compound) | CRBN-DDB1 Complex | Fluorescence Polarization | Ki = 177.80 nM | [5] |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | p53 Status | MDM2 Degradation | Cell Growth Inhibition (IC50) | Reference |
| RS4;11 | Wild-type | Effective at <1 nM | 1.5 nM | [3][6] |
| MV4;11 | Wild-type | Potent Induction | 4.4 - 33.1 nM (range across multiple lines) | [3] |
| MOLM-13 | Wild-type | Not explicitly stated | 7.3 nM | The Chemical Probes Portal |
| OCI-AML5 | Wild-type | Not explicitly stated | 33.1 nM | The Chemical Probes Portal |
| KG-1 | Mutated | Not applicable | >10 µM | [3] |
Note: While specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for MDM2 by this compound are not publicly available, studies consistently report effective degradation at concentrations below 1 nM.[3][4][7]
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. The pathway regulating MDM2 protein degradation can be altered in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
MD-224: A First-in-Class MDM2 Degrader for Cancer Therapy
A Technical Whitepaper on the Potential of a Novel Anti-Cancer Agent
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis, playing a pivotal role in preventing malignant transformation.[1] In approximately half of all human cancers, the p53 pathway is inactivated not by mutation, but through overexpression of its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[2][3] MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation.[2][4] Consequently, inhibiting the MDM2-p53 interaction to restore p53 function has become an attractive therapeutic strategy for cancers retaining wild-type p53.[5][6]
MD-224 represents a paradigm shift from traditional small-molecule inhibition to targeted protein degradation. It is a first-in-class, highly potent small-molecule degrader of MDM2 based on the Proteolysis Targeting Chimera (PROTAC) concept.[7][8] By inducing the rapid and efficient degradation of the MDM2 protein, this compound achieves potent activation of the p53 pathway, leading to profound anti-tumor effects in preclinical models.[8][9] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action: Targeted Protein Degradation
This compound is a bifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of a potent MDM2 inhibitor (based on MI-1061) linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[10][11] This design allows this compound to simultaneously bind to MDM2 and the CRBN E3 ligase, forming a ternary complex.[10] This proximity facilitates the transfer of ubiquitin from the E3 ligase to MDM2, tagging it for degradation by the proteasome.[8][10]
The degradation of MDM2 liberates p53 from its negative regulator.[5] This leads to the accumulation and activation of p53, which then translocates to the nucleus to regulate the transcription of its target genes, such as p21, resulting in cell cycle arrest and apoptosis.[1][8] Unlike traditional MDM2 inhibitors which can lead to a compensatory upregulation of MDM2 protein, this compound eliminates the protein entirely, offering a more potent and sustained activation of p53.[8][11]
References
- 1. targetedonc.com [targetedonc.com]
- 2. preprints.org [preprints.org]
- 3. MDM2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. adooq.com [adooq.com]
- 8. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for MD-224 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-224 is a first-in-class, highly potent, and specific small-molecule degrader of the human murine double minute 2 (MDM2) protein, developed using the Proteolysis Targeting Chimera (PROTAC) technology. MDM2 is a primary negative regulator of the p53 tumor suppressor. By inducing the degradation of MDM2, this compound leads to the stabilization and accumulation of p53, which in turn activates downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[1] These application notes provide detailed protocols for studying the effects of this compound in cancer cell lines.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the MDM2 protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of MDM2, marking it for degradation by the proteasome. The subsequent reduction in MDM2 levels allows for the accumulation of p53, which can then transcriptionally activate its target genes, including the cell cycle inhibitor p21 and the pro-apoptotic protein PUMA, leading to tumor cell growth inhibition and death.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Human Leukemia Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 1.5[1] |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | 4.4 - 33.1[1] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 4.4 - 33.1 |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 4.4 - 33.1 |
| K562 | Chronic Myeloid Leukemia | Mutated | >10,000 |
Signaling Pathway Diagram
Caption: this compound mediated degradation of MDM2 and subsequent p53 activation.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
Cell Culture
Materials:
-
Cell Lines: RS4;11 (ATCC® CRL-1873™) or MV4-11 (ATCC® CRL-9591™)
-
Growth Media:
-
For RS4;11: RPMI-1640 medium (ATCC 30-2001).
-
For MV4-11: Iscove's Modified Dulbecco's Medium (IMDM).[2]
-
-
Supplements: Fetal Bovine Serum (FBS) to a final concentration of 10%, Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin).
-
Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA (for adherent cells if used), Dimethyl sulfoxide (DMSO).
-
Equipment: Cell culture flasks, plates, incubator (37°C, 5% CO2), centrifuge.
Protocol:
-
Culture RS4;11 and MV4-11 cells in their respective growth media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For suspension cells like RS4;11 and MV4-11, maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL by adding fresh medium every 2-3 days.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.
-
Allow cells to adhere/stabilize for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest cells, including any floating cells from the supernatant, and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Unstained and single-stained controls should be included for proper compensation and gating.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blotting
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (MDM2, p53, p21, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment with this compound for the desired time (e.g., 2, 6, 24 hours), harvest and lyse the cells.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended starting dilutions:
-
MDM2: 1:1000
-
p53: 1:1000
-
p21: 1:1000
-
PARP: 1:1000[3]
-
β-actin/GAPDH: 1:5000
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR instrument
-
Primers for target genes (MDM2, p21, PUMA) and a housekeeping gene (e.g., GAPDH, ACTB).
Primer Sequences (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
|---|---|---|
| MDM2 | TGAAGGAGCAGTTCGAGACTG | CTTGGTCTAAAAGGCTCCAATG |
| p21 | CTGGAGACTCTCAGGGTCGAAA | GGCGTTTGGAGTGGTAGAAATCT |
| PUMA | GACGACCTCAACGCACAGTACGA | AGGAGTCCCATGATGAGATTGTAT |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Protocol:
-
Treat cells with this compound for a specified time (e.g., 6 hours).
-
Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP)
Materials:
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)
Protocol:
-
Treat cells with this compound or a control (e.g., a non-degrading MDM2 inhibitor like Nutlin-3a to stabilize the p53-MDM2 interaction for a positive control) and a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., blot for p53 after immunoprecipitating MDM2).
References
Application Notes and Protocols: Optimal Concentration of MD-224 for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction MD-224 is a first-in-class, highly potent, and efficacious small-molecule degrader of the Murine Double Minute 2 (MDM2) protein, developed based on the Proteolysis Targeting Chimera (PROTAC) technology.[1][2] MDM2 is a primary endogenous inhibitor of the p53 tumor suppressor.[1][3] By targeting MDM2 for degradation, this compound effectively reactivates p53, leading to potent antitumor activity in cancer cells with wild-type p53.[1][4] These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for various in vitro applications.
Mechanism of Action: this compound as an MDM2 PROTAC Degrader
This compound functions as a molecular bridge, simultaneously binding to the MDM2 protein and the E3 ubiquitin ligase cereblon (CRBN).[5] This induced proximity facilitates the ubiquitination of MDM2 by the CRBN/cullin4 E3 complex, marking MDM2 for degradation by the proteasome.[5] The subsequent depletion of cellular MDM2 levels prevents the degradation of p53.[1] This leads to the accumulation and activation of p53, which can then translocate to the nucleus, induce the expression of target genes like p21, and trigger downstream cellular responses such as apoptosis and cell cycle arrest.[1][6]
Caption: Signaling pathway of this compound-induced MDM2 degradation and p53 activation.
Recommended Concentrations for In Vitro Assays
The optimal concentration of this compound is cell-line dependent but is consistently in the low nanomolar to sub-nanomolar range for sensitive, p53 wild-type cell lines.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) and effective concentrations for MDM2 degradation from key studies.
| Cell Line | Assay Type | Concentration | Efficacy | Source |
| RS4;11 | Cell Growth Inhibition (4 days) | 1.5 nM (IC₅₀) | Highly potent | [1][3] |
| RS4;11 | MDM2 Degradation (2 hours) | ≤ 1 nM | Marked depletion | [1] |
| MV4;11 | MDM2 Degradation (2 hours) | ≤ 1 nM | Marked depletion | [1] |
| Panel of Acute Leukemia Lines (p53-WT) | Cell Growth Inhibition | 4.4 - 33.1 nM (IC₅₀) | >10x more potent than MDM2 inhibitor MI-1061 | [1] |
| Leukemia Cells (General) | MDM2 Degradation | < 1 nM | Rapid and effective degradation | [1][3] |
| Leukemia Lines (p53-mutated) | Cell Growth Inhibition | > 10 µM (IC₅₀) | Highly selective for p53-WT cells | [1] |
Key Recommendations:
-
For MDM2 Degradation Studies: A concentration range of 0.1 nM to 10 nM is recommended for initial experiments. This compound effectively induces rapid degradation of MDM2 at concentrations below 1 nM in human leukemia cells.[1][3]
-
For Cell Viability/Growth Inhibition Assays: A broader concentration range, typically from 0.1 nM to 1 µM , should be tested to determine the IC₅₀ value for the specific cell line. For sensitive cell lines, potent inhibition is expected in the low nanomolar range.[1]
-
For p53 Activation Studies: Concentrations effective for MDM2 degradation (e.g., 1 nM to 10 nM ) should be sufficient to observe the accumulation of p53 and its downstream targets like p21.[1]
Experimental Protocols
The following are detailed protocols for common in vitro experiments involving this compound.
Protocol 1: Cell Growth Inhibition Assay (WST-8/MTT)
This protocol determines the IC₅₀ value of this compound in a chosen cancer cell line.
Caption: Experimental workflow for determining cell viability and IC50 values.
Materials:
-
Cancer cell line of interest (e.g., RS4;11)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., WST-8, MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10⁴ cells/well) in 100 µL of complete medium.
-
Adhesion/Recovery: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere (for adherent lines) or recover.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical final concentration range would be 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Add the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period, typically 4 days for growth inhibition studies.[1]
-
Viability Measurement: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol 2: Western Blot Analysis for MDM2 Degradation and p53 Accumulation
This protocol is used to visualize the effect of this compound on target protein levels.
Materials:
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-p21, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., RS4;11, MV4;11) in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control for a short duration, such as 2 hours, to observe rapid degradation.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Analysis: Compare the band intensity for MDM2, p53, and p21 across different treatment concentrations. Use a loading control (GAPDH or β-actin) to ensure equal protein loading. A decrease in the MDM2 band and a corresponding increase in the p53 and p21 bands should be observed.[1]
General Considerations and Troubleshooting
-
Solubility and Stability: this compound is typically dissolved in DMSO for a stock solution. While specific stability in cell culture media has not been detailed, it is best practice to prepare fresh dilutions for each experiment.[7] Observe the media for any signs of precipitation at higher concentrations.
-
Cell Line Specificity: The efficacy of this compound is critically dependent on the p53 status of the cell line. Always use p53-mutated cell lines as negative controls to confirm that the observed effects are p53-dependent.[1]
-
PROTAC "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect" where the degradation efficiency decreases due to the formation of binary (PROTAC-target or PROTAC-E3 ligase) instead of ternary complexes. While this compound is potent at low concentrations, be aware of this phenomenon if using concentrations well above the effective range.
References
- 1. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot for MDM2 Degradation with MD-224
Audience: Researchers, scientists, and drug development professionals.
Introduction
The E3 ubiquitin ligase Murine Double Minute 2 (MDM2) is a critical negative regulator of the p53 tumor suppressor.[1] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation through the ubiquitin-proteasome system. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.
MD-224 is a first-in-class, highly potent and efficacious proteolysis-targeting chimera (PROTAC) designed to induce the degradation of MDM2.[2][3][4][5][6] It is a heterobifunctional molecule that consists of a ligand for MDM2 and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][5] By simultaneously binding to MDM2 and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of MDM2.[2][5] This degradation of MDM2 results in the stabilization and accumulation of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3]
This application note provides a detailed protocol for performing a Western blot to detect the degradation of MDM2 and the concurrent accumulation of p53 in cancer cell lines treated with this compound.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[7] This protocol outlines the use of Western blotting to assess the efficacy of this compound in inducing MDM2 degradation. Cells are treated with varying concentrations of this compound, followed by lysis and protein extraction. The total protein is then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is subsequently probed with specific primary antibodies against MDM2 and p53. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading across all samples. The binding of primary antibodies is detected using enzyme-conjugated secondary antibodies and a chemiluminescent substrate. The resulting bands are visualized, and their intensity can be quantified to determine the relative levels of MDM2 and p53 in treated versus untreated cells. A decrease in the MDM2 signal and a corresponding increase in the p53 signal with increasing concentrations of this compound indicate successful compound activity.
Signaling Pathway of this compound Action
Caption: this compound facilitates the ubiquitination and proteasomal degradation of MDM2, leading to p53 stabilization.
Experimental Workflow
Caption: Workflow for Western blot analysis of MDM2 degradation.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Lines: Human leukemia cell line RS4;11 (ATCC® CRL-1873™) or another suitable cell line with wild-type p53.
-
Compounds: this compound (MedChemExpress, HY-111545 or equivalent).
-
Cell Culture:
-
RPMI-1640 Medium (Gibco, 11875093 or equivalent).
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin (100X).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Trypsin-EDTA (0.25%).
-
-
Protein Extraction:
-
RIPA Lysis and Extraction Buffer (Thermo Fisher, 89900 or equivalent).
-
Protease Inhibitor Cocktail (Sigma-Aldrich, P8340 or equivalent).
-
Phosphatase Inhibitor Cocktail 2 & 3 (Sigma-Aldrich, P5726 & P0044 or equivalent).
-
-
Protein Quantification:
-
BCA Protein Assay Kit (Thermo Fisher, 23225 or equivalent).
-
-
SDS-PAGE:
-
4-12% Bis-Tris Gels (Invitrogen, NP0321BOX or equivalent).
-
Laemmli Sample Buffer (4X) (Bio-Rad, 1610747 or equivalent).
-
Precision Plus Protein™ All Blue Prestained Protein Standards (Bio-Rad, 1610373 or equivalent).
-
SDS-PAGE running buffer (e.g., MOPS or MES).
-
-
Western Blotting:
-
PVDF membrane (0.45 µm).
-
Transfer buffer.
-
Blocking buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
-
Antibodies:
-
Primary Antibody:
-
Secondary Antibody:
-
HRP-conjugated Goat Anti-Rabbit IgG (H+L).
-
HRP-conjugated Goat Anti-Mouse IgG (H+L).
-
-
-
Detection:
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate (Thermo Fisher, 32106 or equivalent).
-
Chemiluminescence imaging system.
-
Step-by-Step Procedure
1. Cell Culture and Treatment
-
Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 6-well plates at a density of 1 x 10⁶ cells/mL and allow them to acclimate overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) for a specified time (e.g., 2, 4, or 6 hours).[3] The "0" concentration should be a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.
2. Cell Lysis and Protein Extraction
-
After treatment, transfer the cells to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.
-
Centrifuge again, discard the PBS, and add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cell pellet.[9][10]
-
Vortex briefly and incubate on ice for 30 minutes, with occasional vortexing.[10][11]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (total protein lysate) to a new pre-chilled microcentrifuge tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE
-
Prepare protein samples for loading by mixing 20-30 µg of total protein with 4X Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the prepared samples and a molecular weight marker into the wells of a 4-12% Bis-Tris gel.
-
Run the gel in SDS-PAGE running buffer at 150V until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol. A typical wet transfer is performed at 100V for 1-2 hours at 4°C.
-
After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency.[7] Destain with TBST.
6. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody (e.g., anti-MDM2, 1:1000 dilution; anti-p53, 1:1000 dilution; anti-β-actin, 1:5000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.
-
Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the MDM2 and p53 bands to the corresponding loading control (β-actin or GAPDH) for each lane.
Data Presentation
The quantitative data obtained from the Western blot analysis should be summarized in a table to facilitate comparison. The results should demonstrate a dose-dependent decrease in MDM2 levels and a corresponding increase in p53 levels.
| This compound Conc. (nM) | Relative MDM2 Level (Normalized to Loading Control) | Relative p53 Level (Normalized to Loading Control) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | 0.75 | 1.80 |
| 3 | 0.42 | 3.50 |
| 10 | 0.15 | 5.20 |
| 30 | 0.05 | 6.10 |
| 100 | <0.01 | 6.30 |
Table 1: Example of quantitative Western blot data showing the effect of a 4-hour treatment with this compound on MDM2 and p53 protein levels in RS4;11 cells. Values are expressed relative to the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak MDM2/p53 Signal | Inefficient protein extraction; Low protein load; Inefficient transfer; Inactive primary/secondary antibody. | Ensure lysis buffer contains protease inhibitors.[9] Increase protein load to 50-100 µg. Check transfer with Ponceau S stain. Use fresh or validated antibodies. |
| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time to 2 hours or use a different blocking agent (e.g., BSA). Optimize antibody dilutions. Increase the number and duration of washes. |
| Non-specific Bands | Antibody cross-reactivity; Protein degradation; High antibody concentration. | Use a more specific antibody.[1] Ensure fresh samples and lysis buffer with protease inhibitors.[9] Titrate the primary antibody to a higher dilution. |
| Uneven Loading Control Bands | Inaccurate protein quantification; Pipetting errors. | Be meticulous during protein quantification and sample loading. Repeat the quantification if necessary. |
References
- 1. MDM2 (E3G5I) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Western blot - Wikipedia [en.wikipedia.org]
- 8. MDM2 (D1V2Z) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 11. mesoscale.com [mesoscale.com]
Application Notes and Protocols for MD-224 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-224 is a first-in-class, highly potent, and efficacious small-molecule degrader of the human murine double minute 2 (MDM2) protein. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In the case of this compound, it brings the E3 ligase Cereblon into proximity with MDM2, inducing the rapid degradation of MDM2.[1][2] This targeted degradation of MDM2, a primary endogenous cellular inhibitor of the tumor suppressor p53, leads to the stabilization and activation of p53.[1][3][4] The restored p53 function triggers downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[5]
These application notes provide a summary of cancer cell lines sensitive to this compound, detailed protocols for assessing cellular responses to the compound, and a visualization of the underlying signaling pathway.
Data Presentation: Cell Line Sensitivity to this compound
The sensitivity of cancer cell lines to this compound is critically dependent on their p53 status. Cell lines with wild-type p53 are generally sensitive to this compound, while those with mutated or null p53 are resistant. The following table summarizes the 50% inhibitory concentration (IC50) values for a panel of human acute leukemia cell lines with wild-type p53 following treatment with this compound.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | Wild-Type | 1.5 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Wild-Type | 4.4 |
| MV4-11 | Acute Myeloid Leukemia (AML) | Wild-Type | 5.2 |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | Wild-Type | 9.8 |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Wild-Type | 12.5 |
| EOL-1 | Eosinophilic Leukemia | Wild-Type | 33.1 |
Note: In contrast, leukemia cell lines with mutated p53, such as HL-60 and KG-1, exhibit high resistance to this compound, with IC50 values greater than 10 µM.[3]
Mandatory Visualization
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MD-224 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-224 is a highly potent and selective first-in-class small-molecule degrader of the human murine double minute 2 (MDM2) protein, developed under the proteolysis-targeting chimera (PROTAC) concept.[1][2][3] It functions by inducing the rapid degradation of MDM2, a primary endogenous inhibitor of the p53 tumor suppressor.[3][4][5][6] This degradation leads to the accumulation of p53, activation of the p53 signaling pathway, and subsequent apoptosis in cancer cells harboring wild-type p53.[1][7] this compound is comprised of a ligand for MDM2 and another for the E3 ubiquitin ligase Cereblon (CRBN), which are joined by a linker. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of MDM2.[1][3] With an IC50 value of 1.5 nM in RS4;11 leukemia cells, this compound demonstrates significant potential as a therapeutic agent in oncology research.[2][3][5][6][7]
These application notes provide a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (DMSO), a common solvent for nonpolar and polar compounds in biological research.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C48H43Cl2FN6O6 | [7] |
| Molecular Weight | 889.80 g/mol | [7] |
| CAS Number | 2136247-12-4 | [7] |
| Appearance | Powder | [8] |
Solubility and Recommended Storage of this compound
| Parameter | Details | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Solubility in DMSO | 100 mg/mL (112.38 mM) | [4] |
| Storage of Powder | -20°C for up to 3 years | [8] |
| Storage of Stock Solution | -20°C for up to 1 year or -80°C for up to 2 years | [9] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO) (Note: Moisture-absorbing DMSO can reduce solubility[4])
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture, which can affect the compound's stability and solubility.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated precision balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.898 mg of this compound.
-
Calculation: Molecular Weight (MW) of this compound = 889.80 g/mol . To make a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter. For 1 mL (0.001 L), you need 0.010 mol/L * 0.001 L = 0.00001 moles. The mass required is 0.00001 moles * 889.80 g/mol = 0.008898 g or 8.898 mg.
-
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for your application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C or -80°C.
Protocol for Preparing Working Solutions
For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.
-
Serial Dilution (in DMSO): If very low concentrations of this compound are required, it is advisable to perform initial serial dilutions of the stock solution in DMSO before diluting in the aqueous medium. This helps to prevent precipitation of the compound.
-
Final Dilution (in Culture Medium): Directly add the appropriate volume of the this compound stock solution (or a diluted DMSO solution) to the pre-warmed cell culture medium. For example, to prepare a 100 nM working solution from a 10 mM stock, you can perform a 1:100,000 dilution (e.g., add 1 µL of the 10 mM stock to 100 mL of medium).
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Mandatory Visualization
This compound Mechanism of Action: p53 Pathway Activation
Caption: this compound induces degradation of MDM2, leading to p53 activation and apoptosis.
Experimental Workflow: From Stock to Working Solution
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xcessbio.com [xcessbio.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. This compound | PROTAC MDM2 蛋白降解剂 | MCE [medchemexpress.cn]
Application Notes and Protocols for Testing MD-224 Efficacy in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-224 is a first-in-class, highly potent and efficacious proteolysis targeting chimera (PROTAC) designed to degrade the murine double minute 2 (MDM2) protein.[1][2] As a primary endogenous inhibitor of the p53 tumor suppressor, MDM2 is a key therapeutic target in cancers with wild-type p53. This compound leverages the cell's own ubiquitin-proteasome system to specifically target and eliminate the MDM2 protein, leading to the stabilization and activation of p53. This activation, in turn, can induce cell cycle arrest, apoptosis, and ultimately, tumor regression.[1] Preclinical studies have demonstrated that this compound can achieve complete and durable tumor regression in in vivo xenograft models at well-tolerated doses.[1][2]
These application notes provide detailed protocols for testing the efficacy of this compound in an in vivo subcutaneous xenograft model using the RS4;11 human acute lymphoblastic leukemia cell line. The protocols cover xenograft establishment, drug administration, tumor measurement, and pharmacodynamic analysis.
Signaling Pathway
The MDM2-p53 signaling pathway is a critical regulator of cell cycle progression and apoptosis. Under normal physiological conditions, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase, MDM2. MDM2 binds to p53, ubiquitinates it, and targets it for proteasomal degradation. In response to cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 accumulation and activation of its downstream targets, including the cell cycle inhibitor p21.
This compound is a heterobifunctional molecule that consists of a ligand that binds to MDM2 and another ligand that recruits the Cereblon (CRBN) E3 ligase. This simultaneous binding brings MDM2 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of MDM2 by the proteasome. The degradation of MDM2 results in the accumulation and activation of p53, triggering downstream anti-tumor effects.
Experimental Workflow
The following diagram outlines the key steps in conducting an in vivo xenograft study to evaluate the efficacy of this compound.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | This compound IC₅₀ (nM) |
| RS4;11 | 1.5 |
IC₅₀ values represent the concentration of this compound required to inhibit cell growth by 50%.
In Vivo Efficacy of this compound in RS4;11 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Route | Tumor Growth Inhibition/Regression |
| Vehicle Control | - | - | IV | - |
| This compound | 25 | Three times a week | IV | ~50% tumor regression |
| This compound | 25 | Daily, 5 days/week for 2 weeks | IV | Complete tumor regression |
| This compound | 50 | Every other day for 3 weeks | IV | Complete tumor regression |
| This compound | 50 | Weekly | IV | Complete tumor growth inhibition |
In Vivo Tolerability of this compound
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Route | Average Body Weight Change | Observations |
| Vehicle Control | - | - | IV | No significant change | No signs of toxicity |
| This compound | 25 | Three times a week | IV | No significant weight loss | No signs of toxicity |
| This compound | 50 | Weekly | IV | No weight loss | No signs of toxicity |
Experimental Protocols
RS4;11 Cell Culture and Xenograft Model Establishment
Materials:
-
RS4;11 human acute lymphoblastic leukemia cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Matrigel® Basement Membrane Matrix
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells during the logarithmic growth phase. Centrifuge the cells and resuspend the pellet in sterile PBS.
-
Mix the cell suspension with an equal volume of Matrigel® on ice to a final concentration of 1 x 10⁷ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell/Matrigel suspension into the flank of each immunodeficient mouse.
-
Monitor the mice for tumor growth. Tumor volume can be measured using calipers.
This compound Formulation and Administration
Materials:
-
This compound compound
-
Vehicle for formulation (e.g., a solution of DMSO, PEG400, and saline)
-
Sterile syringes and needles for intravenous (IV) injection
Protocol:
-
Prepare the dosing solution of this compound in a suitable vehicle. A common vehicle for preclinical IV studies is a mixture of DMSO, polyethylene glycol 400 (PEG400), and saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound intravenously via the tail vein at the desired dose and schedule (e.g., 25 mg/kg).[3]
-
The control group should receive an equivalent volume of the vehicle.
Tumor Volume Measurement
Materials:
-
Digital calipers
Protocol:
-
Measure the length (longest dimension) and width (shortest dimension) of the tumor using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2
-
Record the tumor volumes for each mouse over the course of the study.
Pharmacodynamic Analysis by Western Blot
Materials:
-
Tumor tissue harvested from xenograft models
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against MDM2, p53, p21, and cleaved PARP
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
At the end of the study, or at specified time points after this compound administration, euthanize the mice and excise the tumors.
-
Homogenize the tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MDM2, p53, p21, and cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A single dose of 25 mg/kg of this compound administered intravenously has been shown to effectively deplete MDM2 protein and induce strong upregulation of p53 and p21 in the RS4;11 xenograft tumor model, with the effect persisting for over 24 hours. Cleavage of PARP, indicative of apoptosis, is also evident at the 24-hour time point.[3]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vivo efficacy of the MDM2 degrader, this compound. By following these detailed methodologies, researchers can generate robust and reproducible data on tumor growth inhibition, pharmacodynamic effects, and tolerability. The provided data and diagrams serve as a valuable resource for designing and interpreting preclinical studies aimed at advancing novel cancer therapeutics targeting the MDM2-p53 pathway.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following MD-224 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-224 is a first-in-class, highly potent and efficacious proteolysis-targeting chimera (PROTAC) that induces the degradation of murine double minute 2 (MDM2).[1][2] MDM2 is a primary endogenous cellular inhibitor of the tumor suppressor protein p53.[2] By degrading MDM2, this compound leads to the stabilization and activation of p53 in cancer cells with wild-type p53.[1] This activation of p53 triggers downstream pathways that result in cell cycle arrest and robust induction of apoptosis, making this compound a promising therapeutic agent for cancers that retain wild-type p53.[1]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis. One of the most common methods involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI). In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity. This dual-staining method allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[3]
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and PI staining followed by flow cytometry.
Data Presentation: this compound Induced Apoptosis
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in the RS4;11 human acute lymphoblastic leukemia cell line after a 24-hour treatment. This data is estimated from the graphical representation in Figure 13 of the publication "Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression" by Li et al., 2019.[1]
| This compound Concentration (nM) | Estimated Percentage of Apoptotic Cells (Annexin V+) |
| 0 (Control) | ~5% |
| 1 | ~20% |
| 3 | ~45% |
| 10 | ~70% |
| 30 | ~85% |
Signaling Pathway and Experimental Workflow
MDM2-p53 Signaling Pathway and the Action of this compound
References
- 1. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring p53 Accumulation Post-MD-224 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] In many cancers with wild-type p53, its function is suppressed by the E3 ubiquitin ligase, murine double minute 2 (MDM2), which targets p53 for proteasomal degradation.[2] Small-molecule inhibitors that disrupt the p53-MDM2 interaction have emerged as a promising therapeutic strategy.
MD-224 is a first-in-class, highly potent and efficacious proteolysis-targeting chimera (PROTAC) MDM2 degrader.[2][3][4] It functions by inducing the degradation of MDM2, leading to the stabilization and accumulation of p53, which in turn activates downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2] Accurate and robust methods to quantify p53 accumulation are therefore essential for the preclinical and clinical development of this compound and other drugs in its class.
These application notes provide detailed protocols for three common techniques to measure p53 accumulation following treatment with this compound: Western blotting, immunofluorescence microscopy, and flow cytometry.
This compound Signaling Pathway
This compound is a heterobifunctional molecule that consists of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and another ligand that binds to MDM2.[3] This binding brings MDM2 into proximity with the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of MDM2. The degradation of MDM2 prevents the p53-MDM2 interaction, thereby stabilizing p53 and leading to its accumulation in the nucleus. Activated p53 then acts as a transcription factor, upregulating the expression of target genes such as p21 (CDKN1A) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[2]
Data Presentation
The following tables summarize representative quantitative data on p53 accumulation and downstream effects following this compound treatment in wild-type p53 human leukemia cell lines.
Table 1: Dose-Dependent Accumulation of p53 after 2-hour this compound Treatment (Western Blot)
| Cell Line | This compound Concentration (nM) | p53 Fold Increase (relative to control) |
| RS4;11 | 1 | ~ 3.5 |
| 3 | ~ 5.2 | |
| 10 | ~ 7.8 | |
| 30 | ~ 8.5 | |
| MV4;11 | 1 | ~ 2.8 |
| 3 | ~ 4.5 | |
| 10 | ~ 6.2 | |
| 30 | ~ 7.1 | |
| Data are estimated based on densitometry analysis of Western blot images from existing literature. Actual values may vary based on experimental conditions. |
Table 2: Time-Course of p53 Accumulation in RS4;11 Xenograft Model (Western Blot)
| Time Post-MD-224 Administration (25 mg/kg, IV) | p53 Protein Level (relative to control) |
| 3 hours | Strong Upregulation |
| 24 hours | Sustained Upregulation |
| Qualitative assessment from in vivo studies demonstrates robust and sustained p53 activation.[5] |
Table 3: Induction of Apoptosis by this compound in RS4;11 Cells (Flow Cytometry)
| This compound Concentration (nM) | % Apoptotic Cells (24-hour treatment) |
| 1 | Increased |
| 3 | Significant Increase |
| 10 | Robust Apoptosis |
| This compound is >10-times more potent than the MDM2 inhibitor MI-1061 in inducing apoptosis.[5] |
Experimental Protocols
Western Blotting for p53 Quantification
Western blotting is a widely used technique to detect and quantify the relative abundance of a specific protein in a complex mixture. This protocol is optimized for detecting p53 accumulation in cell lysates following this compound treatment.
References
- 1. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 2. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MD-224 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of MD-224 in animal studies, based on preclinical research. This compound is a first-in-class, highly potent and efficacious proteolysis targeting chimera (PROTAC) designed to degrade the murine double minute 2 (MDM2) protein.[1][2][3][4][5]
Mechanism of Action
This compound functions as a molecular bridge, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and the target protein MDM2.[2] This proximity facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome. The degradation of MDM2, a primary endogenous inhibitor of the p53 tumor suppressor, leads to the accumulation and activation of p53.[1][6] Activated p53 then transcriptionally upregulates its target genes, such as p21, inducing cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]
Below is a diagram illustrating the signaling pathway of this compound.
Caption: this compound Signaling Pathway
In Vivo Efficacy and Dosing in Xenograft Models
This compound has demonstrated significant antitumor activity in preclinical xenograft models, specifically in mice bearing RS4;11 human acute lymphoblastic leukemia tumors.[1] Administration of this compound led to tumor growth inhibition and, at optimal dosing schedules, complete and durable tumor regression.[1][3][4][5]
Summary of In Vivo Studies in RS4;11 Xenograft Model
| Treatment Group | Dose | Administration Route | Dosing Schedule | Outcome | Tolerability |
| This compound | 10 mg/kg | Intravenous (IV) | Three times per week | Similar antitumor activity to MI-1061 at 100 mg/kg | No significant weight loss or other signs of toxicity |
| This compound | 25 mg/kg | Intravenous (IV) | Weekly | Similar antitumor activity to MI-1061 at 100 mg/kg | No significant weight loss or other signs of toxicity |
| This compound | 25 mg/kg | Intravenous (IV) | Three times per week | 50% tumor regression | No significant weight loss or other signs of toxicity |
| This compound | 25 mg/kg | Intravenous (IV) | Daily, 5 days a week for 2 weeks | Complete tumor regression | Well-tolerated |
| This compound | 50 mg/kg | Intravenous (IV) | Every other day for three weeks | Complete tumor regression | Well-tolerated |
| MI-1061 (Comparator) | 100 mg/kg | Oral gavage | 5 days a week | Effective tumor growth retardation | No significant weight loss or other signs of toxicity |
Experimental Protocols
RS4;11 Xenograft Mouse Model
This protocol outlines the establishment of a xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
RS4;11 human acute lymphoblastic leukemia cells
-
Female severe combined immunodeficient (SCID) mice (or other appropriate immunocompromised strain)
-
Matrigel (or similar basement membrane matrix)
-
Sterile phosphate-buffered saline (PBS)
-
Calipers
-
Animal weighing scale
Procedure:
-
Culture RS4;11 cells under appropriate conditions to achieve the required number for injection.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Record the body weight of each animal before the start of treatment and monitor it regularly throughout the study as an indicator of toxicity.
This compound Formulation and Administration
This protocol describes the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O)[7]
-
Sterile syringes and needles appropriate for the administration route
Formulation for Intravenous (IV) Injection:
-
Prepare a stock solution of this compound in DMSO.[7]
-
For a 1 mL final working solution, add 50 µL of the 10 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until clear.[7]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[7]
-
Add 500 µL of sterile ddH2O to reach the final volume of 1 mL.[7]
-
The final concentration of the dosing solution should be calculated based on the desired dose and the average weight of the mice.
-
Administer the prepared solution intravenously via the tail vein.
Administration Schedule:
-
Refer to the dosing table above for experimentally validated schedules.
-
The treatment duration can vary, for example, for 2-3 weeks, depending on the study design.
Pharmacodynamic (PD) Analysis
This protocol details the assessment of target engagement and downstream effects of this compound in tumor tissues.
Procedure:
-
At predetermined time points after a single or multiple doses of this compound (e.g., 3, 6, 24 hours), euthanize a subset of mice from the treatment and control groups.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen or process them for protein extraction.
-
Homogenize the tumor tissue and extract total protein using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to assess the protein levels of MDM2, p53, p21, and cleaved PARP (an apoptosis marker).[1] A single 25 mg/kg IV dose of this compound has been shown to effectively deplete MDM2, upregulate p53 and p21 at 3 hours, with the effect persisting for over 24 hours, and show evidence of PARP cleavage at 24 hours.[1]
Below is a diagram illustrating a typical experimental workflow for this compound administration in an animal study.
Caption: Experimental Workflow for this compound Animal Studies
References
- 1. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to MD-224 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with MD-224, a first-in-class proteolysis-targeting chimera (PROTAC) MDM2 degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a PROTAC that induces the degradation of the MDM2 protein. It functions as a bifunctional molecule: one end binds to the MDM2 protein, and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of MDM2, tagging it for degradation by the proteasome. The degradation of MDM2, a primary negative regulator of the p53 tumor suppressor, leads to the accumulation and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and tumor regression in cancer cells with wild-type p53.
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound can be attributed to several factors:
-
p53 Status: this compound's efficacy is largely dependent on the presence of wild-type p53. Cells with mutated or deleted TP53 will likely be resistant.
-
Cereblon (CRBN) Expression: As this compound relies on CRBN to mediate MDM2 degradation, low or absent CRBN expression will confer resistance.
-
MDMX (HDMX) Overexpression: MDMX is a homolog of MDM2 that can also inhibit p53 but is not a primary target of this compound for degradation. High levels of MDMX can compensate for MDM2 loss and suppress p53 activity.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in the Ubiquitin-Proteasome System: Mutations or altered expression of components of the ubiquitin-proteasome machinery could impair the degradation of MDM2.
Q3: How can I confirm that this compound is inducing MDM2 degradation in my cells?
The most direct method is to perform a Western blot analysis. You should observe a dose-dependent decrease in MDM2 protein levels following this compound treatment. Concurrently, you should see an increase in p53 protein levels and its downstream target, p21.
Troubleshooting Guides
Problem 1: No significant decrease in MDM2 protein levels observed after this compound treatment.
This is a common issue that can point to several underlying resistance mechanisms.
Possible Cause & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Experiment | Expected Outcome if Cause is Confirmed |
| Low or absent Cereblon (CRBN) expression | 1. Western Blot for CRBN: Analyze CRBN protein levels in your cell line and compare them to a sensitive, CRBN-positive control cell line. 2. CRBN Overexpression: Transfect your cells with a CRBN-expressing plasmid and repeat the this compound treatment. | 1. Low or undetectable CRBN protein levels. 2. Restoration of this compound-mediated MDM2 degradation. |
| Inefficient ternary complex formation | Co-immunoprecipitation (Co-IP): Perform a Co-IP of CRBN and assess for the presence of MDM2 in the presence of this compound. | Reduced or absent interaction between CRBN and MDM2 in the presence of this compound compared to a sensitive cell line. |
| Impaired ubiquitin-proteasome system | 1. Proteasome Activity Assay: Measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in your cell line. 2. MG132 Co-treatment: Treat cells with the proteasome inhibitor MG132 prior to and during this compound treatment and assess MDM2 levels. | 1. Decreased proteasome activity compared to sensitive cells. 2. Accumulation of polyubiquitinated MDM2, but no degradation, indicating a block in the final degradation step. |
| Increased drug efflux | Efflux Pump Inhibitor Co-treatment: Co-treat cells with an inhibitor of P-gp (e.g., verapamil or tariquidar) and this compound and assess MDM2 degradation. | Restoration of MDM2 degradation in the presence of the efflux pump inhibitor. |
Problem 2: MDM2 is degraded, but there is no significant downstream p53 activation or apoptosis.
This suggests that the resistance mechanism lies downstream of MDM2 degradation.
Possible Cause & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Experiment | Expected Outcome if Cause is Confirmed |
| TP53 mutation | Sanger Sequencing of TP53: Sequence the TP53 gene in your cell line to check for mutations. | Identification of a mutation in the TP53 gene that impairs its function. |
| Overexpression of MDMX | Western Blot for MDMX: Analyze MDMX protein levels in your cell line and compare them to a sensitive control cell line. | Elevated MDMX protein levels that may be sequestering p53. |
| Activation of parallel survival pathways | Phospho-kinase Array or RNA-seq: Profile the activation of various signaling pathways (e.g., PI3K/Akt, MAPK) in the presence of this compound. | Upregulation of pro-survival signaling pathways that counteract p53-mediated apoptosis. |
Experimental Protocols
Protocol 1: Western Blot Analysis of MDM2, p53, and p21
This protocol is for assessing the direct effects of this compound on the p53 pathway.
-
Cell Seeding and Treatment: Seed cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight, then treat with a dose range of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Co-immunoprecipitation of CRBN and MDM2
This protocol is to assess the formation of the MDM2-MD-224-CRBN ternary complex.
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 10 nM) and a vehicle control for a short duration (e.g., 1-2 hours). Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-CRBN antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
-
Washing and Elution: Wash the beads extensively with lysis buffer. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-MDM2 antibody. The input lysates should also be run as a control.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to p53 activation.
Caption: Troubleshooting workflow for this compound resistance.
Strategies to Overcome Resistance
Based on the potential mechanisms of resistance, several strategies can be employed to restore sensitivity to this compound.
1. Combination Therapies:
-
Targeting MDMX: For cells overexpressing MDMX, combining this compound with an MDMX inhibitor could synergistically activate p53.
-
Inhibiting Pro-survival Pathways: If resistance is mediated by the activation of parallel survival pathways (e.g., PI3K/Akt or MEK/ERK), the addition of inhibitors targeting these pathways may re-sensitize cells to this compound.
-
DNA Damaging Agents: Combining this compound with conventional chemotherapies or radiation could enhance the p53-mediated apoptotic response.
2. Modulating the Ubiquitin-Proteasome System:
-
While challenging, strategies to enhance the function of the ubiquitin-proteasome system could potentially overcome resistance due to its impairment.
3. Development of Next-Generation PROTACs:
-
For resistance mediated by mutations in Cereblon, developing PROTACs that utilize alternative E3 ligases (e.g., VHL) could be a viable strategy.
By systematically troubleshooting the potential mechanisms of resistance and employing rational combination strategies, researchers can better understand and overcome the challenges associated with the use of this compound in cancer cells.
Technical Support Center: The Impact of p53 Mutation on MD-224 Effectiveness
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of MD-224, a potent and selective small-molecule degrader of MDM2. The information focuses on the critical role of p53 mutation status in determining the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades the MDM2 oncoprotein.[1][2] It achieves this by simultaneously binding to MDM2 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2.[1][3] The degradation of MDM2, a primary negative regulator of the p53 tumor suppressor, leads to the accumulation and activation of p53.[1][4] Activated p53 then transcriptionally upregulates its target genes, including p21 and PUMA, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]
Q2: How does the p53 mutation status of a cancer cell line affect its sensitivity to this compound?
A2: The effectiveness of this compound is critically dependent on the presence of wild-type (WT) p53.[1] In cancer cells with WT p53, this compound-mediated degradation of MDM2 leads to p53 stabilization and activation, triggering anti-tumor effects.[1] Conversely, in cancer cell lines with mutated or deleted p53, this compound is largely ineffective.[1] This is because the downstream anti-proliferative and apoptotic signaling pathways initiated by this compound are contingent on functional p53.
Q3: What are the expected downstream cellular effects of this compound treatment in p53 wild-type cells?
A3: In p53 wild-type cells, treatment with this compound is expected to cause:
-
Rapid and robust degradation of MDM2 protein.[1]
-
Accumulation and stabilization of p53 protein.[1]
-
Increased transcription of p53 target genes, such as MDM2, CDKN1A (p21), and PUMA.[1]
-
Induction of apoptosis, which can be observed by PARP cleavage and Annexin V staining.[1]
Q4: Is this compound effective against all types of p53 mutations?
A4: While extensive data on every specific p53 mutation is not available, the mechanism of this compound relies on the functional activity of p53 as a tumor suppressor. Therefore, it is highly likely that any p53 mutation that impairs its ability to transactivate target genes and induce cell cycle arrest or apoptosis will confer resistance to this compound. This includes "hotspot" mutations that disrupt the DNA binding domain of p53.[7]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability is observed in my p53 wild-type cancer cell line after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Incorrect p53 Status of Cell Line | Verify the p53 status of your cell line through sequencing or by checking a reliable cell line database. Cell lines can be misidentified or their p53 status can change over time in culture. |
| Compound Instability | Ensure that this compound is properly stored according to the manufacturer's instructions to prevent degradation. Prepare fresh dilutions for each experiment. |
| Suboptimal Drug Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Potency can vary between different cell lines. |
| Cell Culture Conditions | Ensure that cell culture conditions (e.g., media, serum, confluency) are optimal and consistent across experiments. |
| Other Resistance Mechanisms | Consider the possibility of other resistance mechanisms, such as alterations in the ubiquitin-proteasome system or upregulation of anti-apoptotic proteins.[5][8] |
Problem 2: I am not observing p53 accumulation or MDM2 degradation by Western blot after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis or Protein Extraction | Use a suitable lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. Ensure complete cell lysis and accurate protein quantification.[1] |
| Suboptimal Western Blot Protocol | Optimize your Western blot protocol, including the percentage of the SDS-PAGE gel, transfer conditions, and antibody concentrations. Use a positive control cell line known to respond to this compound. |
| Short Treatment Duration | While MDM2 degradation can be rapid, ensure a sufficient treatment duration to observe significant changes. A time-course experiment (e.g., 2, 4, 6, 24 hours) is recommended.[1] |
| Cereblon (CRBN) Expression Levels | This compound requires CRBN for its activity. Verify the expression of CRBN in your cell line. Low or absent CRBN expression will render this compound ineffective. |
Problem 3: My apoptosis assay (e.g., Annexin V staining) does not show an increase in apoptosis after this compound treatment in a sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Timing of the Assay | Apoptosis is a downstream event of p53 activation. Ensure that you are performing the assay at an appropriate time point after this compound treatment. A time-course experiment is recommended. |
| Assay Sensitivity | Ensure that your apoptosis assay is sensitive enough to detect the expected level of cell death. Use positive controls for apoptosis induction to validate your assay. |
| Cell Cycle Arrest Predominates | In some cell lines, the primary response to p53 activation may be cell cycle arrest rather than robust apoptosis.[5] Analyze cell cycle distribution by flow cytometry. |
Quantitative Data
The following table summarizes the in vitro efficacy of this compound in various human cancer cell lines, highlighting the difference in sensitivity based on p53 status.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (nM) | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 1.5 | [1] |
| MV4-11 | Acute Myeloid Leukemia | Wild-Type | 4.4 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 33.1 | [1] |
| EOL-1 | Acute Eosinophilic Leukemia | Wild-Type | 20.3 | [1] |
| KG-1 | Acute Myeloid Leukemia | Mutated | >10,000 | [1] |
| NB4 | Acute Promyelocytic Leukemia | Mutated | >10,000 | [1] |
| K562 | Chronic Myeloid Leukemia | Null | >10,000 | [1] |
Experimental Protocols
Western Blot Analysis for MDM2 Degradation and p53 Accumulation
Objective: To assess the levels of MDM2 and p53 proteins in cancer cells following treatment with this compound.
Materials:
-
This compound
-
p53 wild-type cancer cell line (e.g., RS4;11)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MDM2, anti-p53, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
Cell Viability Assay (WST-8/MTS Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
Cancer cell lines with known p53 status
-
Complete cell culture medium
-
96-well plates
-
WST-8 or MTS reagent
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Add WST-8 or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8, 490 nm for MTS) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Materials:
-
This compound
-
p53 wild-type cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the Western blot protocol.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Caption: Mechanism of action of this compound in p53 wild-type cancer cells.
References
- 1. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles and regulation of MDM2 and MDMX: it is not just about p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wild-type and cancer-related p53 proteins are preferentially degraded by MDM2 as dimers rather than tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Stability of MD-224 in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PROTAC MDM2 degrader, MD-224. The information provided herein is intended to assist with experimental design and address common challenges related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule degrader of the human murine double minute 2 (MDM2) protein, developed using the proteolysis-targeting chimera (PROTAC) technology.[1][2][3][4] It functions by simultaneously binding to MDM2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of MDM2 by the proteasome.[3] The degradation of MDM2, a primary negative regulator of the p53 tumor suppressor, results in the accumulation and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4]
Q2: What are the known physicochemical properties of this compound?
A2: The key physicochemical properties of this compound are summarized in the table below. It is important to note that this compound is sparingly soluble in water and is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to prepare stock solutions.[5]
| Property | Value | Reference |
| CAS Number | 2136247-12-4 | [1][5][6] |
| Molecular Formula | C48H43Cl2FN6O6 | [5] |
| Molecular Weight | 889.80 g/mol | [5] |
| Solubility | Soluble in DMSO (100 mg/mL) | [5] |
| Insoluble in water | [5] |
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal performance and stability, this compound should be handled with care. Here are some general guidelines:
-
Dissolving: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[5] Ensure the DMSO is of high purity and moisture-free to prevent precipitation.
-
Storage of Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[5]
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[5]
Q4: What factors can influence the stability of this compound in cell culture media?
A4: Several factors can affect the stability of small molecules like this compound in cell culture media:
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can influence the rate of hydrolysis of certain functional groups.
-
Temperature: Incubation at 37°C can accelerate degradation reactions compared to storage at lower temperatures.
-
Media Components: Components in the cell culture medium, such as serum proteins, can non-specifically bind to the compound, affecting its free concentration and apparent stability.[7] Certain enzymes present in serum or secreted by cells could potentially metabolize the compound.
-
Light Exposure: Photoreactive functional groups within a molecule can lead to degradation upon exposure to light. It is good practice to minimize the exposure of the compound to direct light.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware, leading to a decrease in the effective concentration in the medium.[8]
Troubleshooting Guide: this compound Stability in Cell Culture
This guide addresses common issues that may arise during experiments involving this compound in a cell culture setting.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity of this compound. | 1. Degradation of this compound in stock solution or culture medium. 2. Precipitation of this compound upon dilution into aqueous media. 3. Adsorption of this compound to labware. | 1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium over the time course of your experiment. Use an analytical method like LC-MS/MS to quantify the remaining compound.2. Check Solubility: After diluting the DMSO stock into the medium, visually inspect for any precipitate. You can also centrifuge the medium and analyze the supernatant to determine the soluble concentration.3. Use Low-Binding Plates: Consider using low-protein-binding microplates for your experiments to minimize adsorption. |
| High variability in experimental replicates. | 1. Inhomogeneous distribution of this compound in the culture medium. 2. Inconsistent timing of sample collection or analysis. | 1. Ensure Proper Mixing: When adding the this compound stock solution to the medium, mix thoroughly by gentle pipetting or swirling to ensure a homogeneous solution.2. Standardize Workflow: Maintain consistent incubation times and follow a standardized protocol for sample processing and analysis. |
| Discrepancy between expected and measured concentrations of this compound. | 1. Inaccurate initial concentration of the stock solution. 2. Errors in dilution. 3. Degradation during sample processing or storage. | 1. Verify Stock Concentration: If possible, confirm the concentration of your stock solution using an analytical method.2. Calibrate Pipettes: Ensure that the pipettes used for dilutions are properly calibrated.3. Optimize Sample Handling: Minimize the time samples are kept at room temperature. If samples need to be stored before analysis, freeze them at -80°C. Perform a freeze-thaw stability test to ensure the compound is stable under your storage conditions. |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time using LC-MS/MS.
Objective: To quantify the concentration of this compound in cell culture medium at various time points to determine its stability under standard cell culture conditions (37°C, 5% CO2).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum (e.g., 10% FBS) if applicable.
-
Sterile, low-protein-binding microplates or tubes.
-
LC-MS/MS system.
-
Acetonitrile (ACN) with 0.1% formic acid.
-
Water with 0.1% formic acid.
-
Internal standard (IS) (a structurally similar and stable compound not present in the sample).
Procedure:
-
Preparation of this compound Spiked Media:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to avoid solvent effects.
-
Prepare a sufficient volume to aliquot for all time points.
-
-
Incubation:
-
Aliquot the this compound-spiked medium into sterile, low-binding tubes or wells of a microplate.
-
Incubate the samples in a cell culture incubator at 37°C with 5% CO2.
-
Prepare a control sample (T=0) by immediately processing an aliquot after preparation.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
-
Sample Preparation for LC-MS/MS Analysis:
-
At each time point, take an aliquot of the medium (e.g., 50 µL).
-
Add an equal volume of a solution of the internal standard in acetonitrile to precipitate proteins and extract this compound.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and selective LC-MS/MS method for the quantification of this compound. This will involve optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).
-
Inject the prepared samples onto the LC-MS/MS system.
-
Generate a calibration curve using known concentrations of this compound in the same cell culture medium to accurately quantify the compound in the experimental samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the calibration curve.
-
Plot the concentration of this compound versus time.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Calculate the half-life (t1/2) of this compound in the cell culture medium by fitting the data to an appropriate degradation kinetics model (e.g., first-order decay).
-
Hypothetical Stability Data Summary:
The following tables present hypothetical data for the stability of this compound in two common cell culture media at 37°C.
Table 1: Stability of this compound (1 µM) in DMEM with 10% FBS
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 1.00 | 100 |
| 2 | 0.98 | 98 |
| 4 | 0.95 | 95 |
| 8 | 0.90 | 90 |
| 24 | 0.75 | 75 |
| 48 | 0.55 | 55 |
| 72 | 0.38 | 38 |
Table 2: Stability of this compound (1 µM) in RPMI-1640 with 10% FBS
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 1.00 | 100 |
| 2 | 0.99 | 99 |
| 4 | 0.96 | 96 |
| 8 | 0.92 | 92 |
| 24 | 0.80 | 80 |
| 48 | 0.64 | 64 |
| 72 | 0.50 | 50 |
Visualizations
Caption: MDM2-p53 signaling pathway and the action of this compound.
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Addressing the hook effect with MD-224 PROTAC
Welcome to the technical support center for the MD-224 PROTAC. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for targeted degradation of MDM2. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for problems you may encounter when working with this compound.
Q1: What is the mechanism of action for this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the MDM2 protein.[1][2][3][4] It is a heterobifunctional molecule that consists of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and another ligand that binds to MDM2.[3] By simultaneously binding to both CRBN and MDM2, this compound brings them into close proximity, facilitating the ubiquitination of MDM2 by the CRBN E3 ligase complex. This polyubiquitination marks MDM2 for degradation by the 26S proteasome. The degradation of MDM2, a key negative regulator of the p53 tumor suppressor, leads to the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3]
Q2: I am observing a decrease in MDM2 degradation at higher concentrations of this compound. What is happening?
This phenomenon is known as the "hook effect" and is a characteristic of many PROTACs.[5][6] The hook effect occurs at high concentrations of the PROTAC where the formation of the productive ternary complex (this compound:MDM2:CRBN) is outcompeted by the formation of non-productive binary complexes (this compound:MDM2 or this compound:CRBN).[5][6] When the concentration of this compound is too high, it can saturate both MDM2 and CRBN individually, preventing the formation of the bridge necessary for ubiquitination and subsequent degradation.
Troubleshooting the Hook Effect:
-
Dose-Response Titration: The most critical step is to perform a wide dose-response experiment to determine the optimal concentration range for MDM2 degradation. The effective concentration of this compound is in the low nanomolar range.[1][2][3] It is recommended to test a broad range of concentrations, for example, from 0.1 nM to 10 µM, to identify the "sweet spot" for maximal degradation and to observe the bell-shaped curve characteristic of the hook effect.
-
Reduce this compound Concentration: If you are observing reduced efficacy at higher concentrations, simply lower the concentration of this compound used in your experiments to a range where maximal degradation was previously observed.
-
Optimize Treatment Time: The kinetics of PROTAC-mediated degradation can vary. It is advisable to perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at an optimal concentration to determine the time point of maximal degradation. This compound has been shown to induce rapid degradation of MDM2, with effects seen as early as 2 hours.[1][3]
Q3: My cells are not showing the expected level of MDM2 degradation after this compound treatment. What are the possible causes?
Several factors could contribute to a lack of MDM2 degradation. Here's a checklist of potential issues and how to address them:
Troubleshooting Inefficient MDM2 Degradation:
-
Cell Line Suitability:
-
p53 Status: this compound's anti-cancer effects are primarily dependent on wild-type p53.[1] While MDM2 degradation should occur regardless of p53 status, the downstream effects on cell viability will be most pronounced in p53 wild-type cells.
-
E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound. You can verify this by Western blot or qPCR.
-
-
Experimental Conditions:
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may have altered protein turnover rates.
-
Assay Controls: Include appropriate controls in your experiment:
-
Vehicle Control (DMSO): To assess the baseline levels of MDM2.
-
Negative Control PROTAC: An inactive epimer of this compound that does not bind to MDM2, to confirm that the observed degradation is target-specific.
-
Proteasome Inhibitor (e.g., MG132): Co-treatment with a proteasome inhibitor should rescue MDM2 from degradation, confirming the involvement of the proteasome.[1]
-
CRBN Ligand (e.g., Lenalidomide): Co-treatment with an excess of a CRBN binder like lenalidomide should compete with this compound for CRBN binding and prevent MDM2 degradation.[1]
-
-
-
Western Blotting Technique:
-
Antibody Quality: Use a validated and high-quality antibody specific for MDM2.
-
Loading Controls: Always include a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantitative Analysis: Quantify your Western blot bands using densitometry to accurately assess the percentage of degradation.
-
Q4: How can I confirm that this compound is inducing ubiquitination of MDM2?
An immunoprecipitation (IP) assay is the standard method to verify the ubiquitination of a target protein.
Troubleshooting Ubiquitination Assays:
-
Proteasome Inhibition is Crucial: To detect polyubiquitinated MDM2, it is essential to treat the cells with a proteasome inhibitor (e.g., MG132) prior to and during this compound treatment. This will prevent the degradation of ubiquitinated MDM2, allowing it to accumulate to detectable levels.
-
Denaturing Conditions: When lysing the cells, use a buffer containing a strong denaturant (e.g., 1% SDS) and heat the samples to disrupt protein-protein interactions. This is important to ensure that you are immunoprecipitating ubiquitinated MDM2 and not proteins that are non-covalently associated with it.
-
Antibody Selection: Use a high-quality antibody for MDM2 for the immunoprecipitation. For the subsequent Western blot, use an antibody that recognizes ubiquitin.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activity of this compound.
Table 1: In Vitro Efficacy of this compound in Human Leukemia Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound IC₅₀ (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 1.5[1][3] |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | 4.4[1] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 6.2[1] |
| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | 33.1[1] |
| K562 | Chronic Myeloid Leukemia | Mutated | >10,000[1] |
| HL-60 | Acute Promyelocytic Leukemia | Null | >10,000[1] |
Table 2: In Vivo Efficacy of this compound in RS4;11 Xenograft Model
| Treatment Dose and Schedule | Outcome |
| 25 mg/kg, daily, 5 days/week for 2 weeks (IV) | Complete and durable tumor regression[1] |
| 50 mg/kg, every other day for 3 weeks (IV) | Complete and durable tumor regression[1] |
Experimental Protocols
Western Blotting for MDM2 Degradation
This protocol is adapted from the methodology used in the initial discovery of this compound.[1]
-
Cell Seeding: Seed leukemia cells (e.g., RS4;11) at a density of 2 x 10⁶ cells/well in a 6-well plate.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for the desired time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MDM2 (e.g., Santa Cruz Biotechnology, SMP14) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the MDM2 signal to the loading control.
Cell Viability Assay (WST-8)
This protocol is a standard method for assessing the effect of this compound on cell proliferation.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.
Immunoprecipitation for MDM2 Ubiquitination
This protocol is a general guideline for assessing the ubiquitination of MDM2.
-
Cell Treatment:
-
Seed cells and treat with an optimal concentration of this compound for a predetermined time.
-
Crucially, pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for at least 4 hours before and during this compound treatment to allow for the accumulation of ubiquitinated MDM2.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a denaturing lysis buffer (e.g., 1% SDS in PBS with protease inhibitors).
-
Boil the lysate for 10 minutes to fully denature the proteins.
-
Dilute the lysate 1:10 with a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) to reduce the SDS concentration.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-MDM2 antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads extensively with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Perform Western blotting as described above, using an anti-ubiquitin antibody to detect the polyubiquitin chains on MDM2. A smear or laddering pattern above the unmodified MDM2 band is indicative of ubiquitination.
-
Visualizations
Caption: Mechanism of action of this compound PROTAC leading to MDM2 degradation and p53 activation.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: MD-224 Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MD-224 in cell viability assays.
Troubleshooting Guides
Question: My cell viability assay results with this compound are inconsistent. What are the common causes and solutions?
Inconsistent results in cell viability assays are a frequent issue. When working with this compound, a potent PROTAC MDM2 degrader, several factors can contribute to variability. Here’s a breakdown of potential causes and how to address them:
| Potential Cause | Explanation | Troubleshooting Steps |
| Cell Seeding and Plating | Uneven cell distribution in the wells of a microplate is a major source of variability. Cells can settle quickly in the suspension, leading to different cell numbers per well.[1][2] | - Ensure your cell suspension is homogenous before and during plating. Mix the suspension gently between pipetting groups of wells.[1] - Avoid "edge effects" where wells on the perimeter of the plate evaporate more quickly. Fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[2] - Visually inspect the cells under a microscope after seeding to ensure even distribution. |
| This compound Preparation and Handling | As a potent small molecule, the final concentration of this compound is critical. Errors in serial dilutions or improper storage can lead to inaccurate dosing. | - Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock. - Ensure complete solubilization of this compound in your chosen solvent (e.g., DMSO) before adding to the culture medium. - Store the stock solution at the recommended temperature and protect it from light to prevent degradation. |
| Assay Chemistry Interference | Some compounds can interfere with the chemistry of viability assays. For example, a compound might chemically reduce the MTT reagent, leading to a false-positive signal for viability.[3] | - Run a control plate without cells, containing only media, this compound at various concentrations, and the assay reagent (e.g., MTT, XTT) to check for direct chemical reactions.[3] - If interference is suspected, consider using a different type of viability assay that relies on a different principle (e.g., an ATP-based assay like CellTiter-Glo® instead of a tetrazolium-based assay).[4] |
| Incubation Time | The optimal incubation time with this compound can vary between cell lines. As a PROTAC, this compound induces protein degradation, which then leads to downstream effects like apoptosis. This process takes time. | - Perform a time-course experiment to determine the optimal endpoint for your specific cell line. You might test 24, 48, and 72-hour incubations. - Consider that the degradation of MDM2 by this compound can be rapid (observed within hours), but the subsequent p53 accumulation and apoptosis may take longer to manifest as a decrease in cell viability.[5][6] |
| Cell Line Specifics | The sensitivity to this compound is highly dependent on the p53 status of the cell line. Cells with mutated or deleted p53 will be significantly less sensitive.[5] | - Confirm the p53 status of your cell line. - Be aware that different cell lines have different metabolic rates, which can affect assays like MTT that measure metabolic activity.[7] |
Question: I am not observing the expected dose-dependent decrease in cell viability with this compound. Why might this be happening?
If you are not seeing a dose-response curve, consider the following:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Concentration Range | The potent nature of this compound means that the effective concentrations are in the low nanomolar range for sensitive cell lines.[5][8] You may be using a concentration range that is too high or too narrow. | - Expand your concentration range. For sensitive leukemia cell lines, you may need to test concentrations from sub-nanomolar to low micromolar. - Perform a wide-range pilot experiment to identify the approximate IC50 value before conducting more detailed dose-response studies. |
| Cell Health and Passage Number | Cells that are unhealthy or have been in culture for too long (high passage number) may respond differently to stimuli.[9] | - Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of the experiment. - Regularly check your cell cultures for signs of contamination.[9] |
| Assay Sensitivity | The chosen viability assay may not be sensitive enough to detect small changes in cell number or metabolic activity.[10] | - Consider using a more sensitive assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which often has a larger dynamic range than colorimetric assays.[4] |
| Compound Stability in Media | The stability of this compound in your specific cell culture medium over the course of the experiment could be a factor. Some media components can interact with and degrade test compounds.[11] | - While specific stability data for this compound in various media is not readily available, if you suspect this is an issue, you could consider a shorter incubation time or refreshing the media with the compound during a longer experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the human murine double minute 2 (MDM2) protein.[6][8] It does this by binding to both MDM2 and the E3 ubiquitin ligase Cereblon, bringing them into close proximity. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of MDM2.[5][12] Since MDM2 is a primary negative regulator of the p53 tumor suppressor, its degradation leads to the accumulation of p53.[13][14] Increased p53 levels then activate downstream pathways that can lead to cell cycle arrest and apoptosis in cancer cells that have wild-type p53.[5][15]
.
Caption: Mechanism of action of this compound as a PROTAC MDM2 degrader.
Q2: Which cell viability assay is best for use with this compound?
The "best" assay depends on your specific experimental goals, cell type, and available equipment. Here's a comparison of common assays:
| Assay Type | Principle | Advantages | Disadvantages |
| Tetrazolium Reduction (MTT, XTT, MTS) | Measures metabolic activity via the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[16][17] | - Inexpensive and widely used.[3] | - Can be affected by changes in cellular metabolism that are not directly related to viability. - Potential for interference from the test compound.[3] - Requires a solubilization step for the formazan crystals (MTT).[16] |
| Resazurin Reduction (alamarBlue®) | Measures metabolic activity through the reduction of resazurin to the fluorescent resorufin.[4] | - More sensitive than tetrazolium assays.[4] - Homogeneous assay (no cell lysis). | - Can be affected by changes in cellular metabolism. - Potential for fluorescence interference from the test compound.[4] |
| ATP Measurement (CellTiter-Glo®) | Quantifies ATP, which is present only in metabolically active cells.[4] | - Highly sensitive with a large dynamic range. - Fast and simple "add-mix-measure" protocol.[4] | - Requires a luminometer. - Endpoint assay that lyses the cells. |
| Protease Viability (CellTiter-Fluor™) | Measures the activity of a conserved protease found only in live cells.[4] | - Homogeneous assay (no cell lysis), allowing for multiplexing with other assays.[4] | - Requires a fluorometer. |
For this compound, which has a clear pro-apoptotic mechanism in p53 wild-type cells, an ATP-based assay like CellTiter-Glo® is often a robust choice due to its high sensitivity and direct correlation with cell viability. However, it is always good practice to confirm key findings with a second, mechanistically different assay.
Q3: What are the typical IC50 values for this compound?
This compound is highly potent, with IC50 values typically in the low nanomolar range in sensitive human leukemia cell lines with wild-type p53.[5][8]
| Cell Line | p53 Status | IC50 (nM) | Reference |
| RS4;11 (ALL) | Wild-Type | 1.5 | [5][8] |
| MV4;11 (AML) | Wild-Type | 4.4 | [5] |
| MOLM-13 (AML) | Wild-Type | 9.8 | [5] |
| OCI-AML3 (AML) | Wild-Type | 33.1 | [5] |
| K562 (CML) | Mutated | >10,000 | [5] |
| Kasumi-1 (AML) | Mutated | >10,000 | [5] |
ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia; CML: Chronic Myeloid Leukemia.
Q4: How should I design my cell viability experiment with this compound?
A well-designed experiment is crucial for obtaining reliable data.
References
- 1. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Guide | How to Measure Cell Viability [ita.promega.com]
- 5. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. platypustech.com [platypustech.com]
- 10. What are the limitations of cell viability assays? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell viability assays | Abcam [abcam.com]
Validation & Comparative
MD-224 vs. Nutlin-3a: A Comparative Guide to p53 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent molecules used in cancer research to activate the p53 tumor suppressor pathway: MD-224 and nutlin-3a. While both agents target the p53-MDM2 axis, they employ distinct mechanisms of action, leading to significant differences in their potency and cellular effects. This document outlines their mechanisms, presents available quantitative data for comparison, details relevant experimental protocols, and provides a visual representation of their interaction with the p53 signaling pathway.
Mechanism of Action: Inhibition vs. Degradation
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53, acting as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Both this compound and nutlin-3a disrupt the p53-MDM2 interaction, leading to p53 stabilization and activation. However, they achieve this through fundamentally different approaches.
Nutlin-3a is a small molecule inhibitor that competitively binds to the p53-binding pocket of MDM2. This prevents MDM2 from interacting with and ubiquitinating p53, thereby leading to the accumulation and activation of p53.
This compound , on the other hand, is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to MDM2 and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2 itself. The degradation of MDM2 effectively liberates p53 from its negative regulator, resulting in robust p53 activation.
The distinct mechanisms are depicted in the signaling pathway diagram below.
Figure 1: Signaling pathway of p53 activation and intervention by this compound and nutlin-3a.
Performance Data: A Quantitative Comparison
The key difference in the mechanism of action between this compound and nutlin-3a translates to a significant disparity in their potency. As a catalytic degrader, a single molecule of this compound can induce the degradation of multiple MDM2 molecules, leading to a more profound and sustained activation of p53 compared to the stoichiometric inhibition by nutlin-3a.
| Compound | Target | Mechanism of Action | Cell Line | IC50 (Cell Growth Inhibition) | DC50 (MDM2 Degradation) | Reference(s) |
| This compound | MDM2 | PROTAC Degrader | RS4;11 | 1.5 nM | <1 nM | |
| Nutlin-3a | p53-MDM2 Interaction | Inhibitor | OSA | ~2 µM | Not Applicable | |
| T778 | ~2 µM | Not Applicable | ||||
| U2OS | ~4 µM | Not Applicable |
Note: The provided IC50 values are from different studies and cell lines, and direct head-to-head comparisons in the same experimental setup are limited in the public domain. The data illustrates the general potency difference, with this compound exhibiting activity at nanomolar concentrations, while nutlin-3a is typically active in the micromolar range.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and nutlin-3a are provided below.
Western Blotting for p53 and MDM2
This protocol is used to determine the protein levels of p53 and MDM2 following treatment with this compound or nutlin-3a.
1. Cell Lysis:
-
Treat cells with the desired concentrations of this compound or nutlin-3a for the specified time.
-
Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 (e.g., DO-1) and MDM2 (e.g., SMP14) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
Figure 2: Western Blotting Experimental Workflow.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound and nutlin-3a on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Allow cells to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and nutlin-3a. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
3. MTT Addition:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
This technique is used to assess the disruption of the p53-MDM2 interaction by nutlin-3a.
1. Cell Lysis:
-
Treat cells with nutlin-3a or a vehicle control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.
2. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against MDM2 or p53 overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer.
3. Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., if MDM2 was immunoprecipitated, probe for p53, and vice versa).
Conclusion
This compound and nutlin-3a represent two distinct and powerful strategies for activating the p53 pathway by targeting MDM2. Nutlin-3a, as a direct inhibitor of the p53-MDM2 interaction, has been instrumental in validating this therapeutic approach. This compound, a PROTAC degrader of MDM2, offers a potentially more potent and sustained activation of p53 due to its catalytic mechanism of action. The choice between these molecules will depend on the specific research question, the desired duration of p53 activation, and the cellular context. The experimental protocols provided herein offer a foundation for researchers to quantitatively assess and compare the efficacy of these and other p53-activating compounds.
A Head-to-Head Comparison of MDM2-Targeted Cancer Therapeutics: MD-224 vs. Idasanutlin
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent molecules targeting the MDM2-p53 axis: MD-224, a first-in-class proteolysis targeting chimera (PROTAC) MDM2 degrader, and idasanutlin, a second-generation small-molecule inhibitor. This document synthesizes available preclinical and clinical data to highlight their distinct mechanisms of action, binding affinities, cellular potencies, and in vivo efficacy, supported by detailed experimental methodologies.
Executive Summary
This compound and idasanutlin both function by disrupting the interaction between MDM2 and the tumor suppressor p53, leading to p53-mediated apoptosis in cancer cells with wild-type TP53. However, they achieve this through fundamentally different mechanisms. Idasanutlin acts as a conventional inhibitor, binding to MDM2 to block its interaction with p53. In contrast, this compound is a PROTAC that induces the degradation of the MDM2 protein itself. This mechanistic difference translates to significantly higher cellular potency for this compound in preclinical studies. While idasanutlin has progressed further in clinical trials, its Phase III study in acute myeloid leukemia (AML) did not meet its primary endpoint. This compound remains in the preclinical stage of development.
Data Presentation
Table 1: In Vitro Performance Comparison
| Parameter | This compound | Idasanutlin |
| Mechanism of Action | PROTAC-mediated MDM2 degradation | Small-molecule inhibitor of MDM2-p53 interaction |
| MDM2 Binding Affinity (IC50/Ki) | Ki = 0.16 nM (for MI-1061, the MDM2-binding component)[1][2][3][4] | IC50 = 6 nM (cell-free binding assay)[5][6][7] |
| Cellular Potency (IC50) | 1.5 nM (RS4;11 cells)[8][9] | 30 nM (in cancer cells)[7] |
| Cell Line Specificity | Highly potent in p53 wild-type leukemia cells[8] | Active in cancer cells expressing wild-type p53 |
Table 2: In Vivo Performance Comparison
| Parameter | This compound | Idasanutlin |
| Animal Model | RS4;11 xenograft model in mice[8] | SJSA1 tumor xenograft model in mice[7] |
| Dosing and Administration | 25 mg/kg, intravenous, weekly or three times a week[8] | 25 mg/kg, p.o.[7] |
| Reported Efficacy | Achieved complete and durable tumor regression[8][9] | Caused tumor growth inhibition and regression[7] |
| Toxicity | No significant weight loss or other signs of toxicity reported at efficacious doses[8] | Generally well-tolerated in preclinical models |
Table 3: Clinical Trial Status
| Compound | Phase of Development | Key Findings/Status |
| This compound | Preclinical[10] | No clinical trials initiated to date. |
| Idasanutlin | Phase III Completed[11] | The MIRROS trial in relapsed/refractory AML did not meet its primary endpoint of improving overall survival.[11] |
Mechanism of Action
Idasanutlin functions by competitively binding to the p53-binding pocket of MDM2, thereby preventing MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. This leads to the accumulation of p53 and the activation of downstream pro-apoptotic pathways.
This compound, as a PROTAC, has a dual-function mechanism. One end of the molecule binds to MDM2, while the other end recruits an E3 ubiquitin ligase (Cereblon). This proximity induces the ubiquitination and subsequent degradation of the entire MDM2 protein by the proteasome. The removal of MDM2 leads to a robust and sustained activation of p53.
Signaling Pathway
Experimental Protocols
Fluorescence Polarization (FP) Assay for MDM2 Binding Affinity
This assay quantitatively determines the binding affinity of inhibitors to the MDM2 protein.
Principle: A fluorescently labeled peptide derived from the p53 transactivation domain is used as a probe. In solution, the small peptide tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, the tumbling slows, leading to an increase in fluorescence polarization. An inhibitor that competes with the fluorescent peptide for binding to MDM2 will cause a decrease in polarization.
General Protocol:
-
A recombinant human MDM2 protein (e.g., residues 1-118) is prepared in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA).[12]
-
A constant concentration of a FAM-labeled p53-derived peptide (e.g., 1 nM) is incubated with varying concentrations of the MDM2 protein to determine the Kd of the probe.[13]
-
For inhibitor testing, a fixed concentration of MDM2 and the fluorescent peptide are incubated with serial dilutions of the test compound (e.g., this compound or idasanutlin).
-
The reaction is incubated at room temperature for a specified time (e.g., 10 minutes) to reach equilibrium.[12]
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM).[14]
-
The IC50 values are determined by fitting the data to a four-parameter logistic equation. The Ki values can then be calculated using the Cheng-Prusoff equation.[12]
Cell Viability/Growth Inhibition Assay (MTT/WST Assay)
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or WST) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cells (e.g., RS4;11) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
The cells are then treated with serial dilutions of the test compound (e.g., this compound or idasanutlin) for a specified period (e.g., 72 hours).[8]
-
After the incubation period, the tetrazolium salt solution (e.g., 10 µL of MTT reagent) is added to each well.
-
The plate is incubated for a further period (e.g., 2-4 hours) to allow for formazan crystal formation.
-
If using MTT, a solubilization solution (e.g., 100 µL of detergent reagent) is added to dissolve the formazan crystals.
-
The absorbance is measured at an appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction
This assay is a robust method for screening and characterizing inhibitors of the MDM2-p53 protein-protein interaction.
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). One interacting partner (e.g., GST-tagged MDM2) is labeled with the donor, and the other (e.g., biotinylated p53 peptide) is labeled with the acceptor. When the two proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
General Protocol:
-
Reagents, including a GST-tagged MDM2 protein, a biotinylated p53 peptide, an anti-GST antibody labeled with Europium cryptate, and streptavidin labeled with an acceptor fluorophore, are prepared in an appropriate assay buffer.[7]
-
The test compound (e.g., idasanutlin) is serially diluted and added to the wells of a microplate.
-
The GST-MDM2 and biotinylated p53 peptide are then added to the wells.
-
Finally, the detection reagents (Europium-labeled anti-GST antibody and acceptor-labeled streptavidin) are added.
-
The plate is incubated at room temperature for a specified time (e.g., 1 hour).[7]
-
The HTRF signal is read on a compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the two emission signals is calculated, and the IC50 value is determined from the dose-response curve.
Conclusion
This compound and idasanutlin represent two distinct and innovative approaches to targeting the MDM2-p53 pathway. The preclinical data strongly suggest that this compound, with its PROTAC mechanism, exhibits superior potency in degrading MDM2 and inhibiting cancer cell growth compared to the direct inhibitory action of idasanutlin. However, idasanutlin has the advantage of having been evaluated in late-stage clinical trials, providing valuable, albeit ultimately disappointing, clinical data. The development of resistance and the failure to improve overall survival in the MIRROS trial highlight the challenges of targeting this pathway. Future research will likely focus on optimizing PROTAC-based approaches like this compound and exploring combination therapies to overcome resistance and improve clinical outcomes for patients with p53 wild-type cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorine-18 Labeling of the MDM2 Inhibitor RG7388 for PET Imaging: Chemistry and Preliminary Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Cancer Therapy: The PROTAC Degrader MD-224 Outshines its Predecessor, the MDM2 Inhibitor MI-1061
For researchers and drug development professionals at the forefront of oncology, the quest for more potent and durable cancer therapies is relentless. A compelling case study in this pursuit is the evolution from the MDM2 inhibitor MI-1061 to the PROTAC degrader MD-224. This guide provides a detailed comparison of their efficacy, supported by experimental data, to illuminate the significant advantages of targeted protein degradation over simple inhibition in the context of the p53 tumor suppressor pathway.
This compound, a first-in-class proteolysis-targeting chimera (PROTAC) MDM2 degrader, has demonstrated markedly superior anti-cancer activity compared to its predecessor, MI-1061, a potent MDM2 inhibitor.[1] Developed from the structural backbone of MI-1061, this compound leverages the body's own ubiquitin-proteasome system to not just inhibit, but to actively destroy the MDM2 protein, a key negative regulator of the tumor suppressor p53.[1] This fundamental difference in mechanism translates to significantly enhanced potency and durable tumor regression in preclinical models.
Quantitative Efficacy: A Clear Victory for this compound
The enhanced efficacy of this compound is most evident in its in vitro and in vivo performance against various cancer cell lines, particularly those with wild-type p53.
In Vitro Cell Growth Inhibition
This compound consistently exhibits IC50 values in the low nanomolar range, proving to be over 10 to 100 times more potent than MI-1061 in inhibiting the growth of human acute leukemia cell lines.[1] This indicates that a much lower concentration of this compound is required to achieve the same level of cancer cell growth inhibition as MI-1061.
| Cell Line (Leukemia) | This compound IC50 (nM) | MI-1061 IC50 (nM) | Fold Improvement |
| RS4;11 | 1.5 | >100 | >66x |
| MOLM-13 | 4.4 | 120 | ~27x |
| MV4-11 | 5.2 | 160 | ~30x |
| OCI-AML3 | 33.1 | >1000 | >30x |
Data sourced from Li, Y., et al. (2019). Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. Journal of Medicinal Chemistry.
In Vivo Tumor Regression
In a xenograft model using RS4;11 leukemia cells in mice, this compound demonstrated the ability to achieve complete and lasting tumor regression, a feat not accomplished by MI-1061 at its maximum tolerated dose.[1] While MI-1061 could slow tumor growth, this compound, even at lower and less frequent doses, led to the eradication of tumors.[1]
| Treatment Group | Dosing Schedule | Tumor Growth Outcome |
| Vehicle Control | - | Progressive tumor growth |
| MI-1061 | 100 mg/kg, oral, daily | Tumor growth inhibition |
| This compound | 25 mg/kg, IV, every other day | Complete tumor regression |
| This compound | 50 mg/kg, IV, every other day | Complete tumor regression |
Data sourced from Li, Y., et al. (2019). Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. Journal of Medicinal Chemistry.
Unraveling the Mechanisms: Inhibition vs. Degradation
The stark contrast in efficacy between MI-1061 and this compound stems from their distinct modes of action at the molecular level.
MI-1061: A Competitive Inhibitor
MI-1061 functions by binding to the p53-binding pocket of the MDM2 protein. This prevents MDM2 from interacting with and marking p53 for degradation. The result is an accumulation of p53, which can then activate its downstream targets to induce cell cycle arrest and apoptosis in cancer cells. However, this inhibition is reversible and requires sustained high concentrations of the drug to be effective. A major drawback of this approach is the compensatory upregulation of MDM2 expression, a natural feedback mechanism that can limit the inhibitor's effectiveness.
Caption: Mechanism of MI-1061 as an MDM2 inhibitor.
This compound: A Catalytic Degrader
This compound, as a PROTAC, possesses two key domains: one that binds to MDM2 (derived from MI-1061) and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings MDM2 into close proximity with the E3 ligase, leading to the ubiquitination of MDM2 and its subsequent degradation by the proteasome. By eliminating the MDM2 protein entirely, this compound achieves a more profound and sustained activation of p53. This catalytic mechanism means a single molecule of this compound can trigger the degradation of multiple MDM2 molecules, contributing to its high potency.
Caption: Mechanism of this compound as a PROTAC MDM2 degrader.
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the comparative data.
Cell Growth Inhibition Assay
-
Cell Lines: A panel of human acute leukemia cell lines (e.g., RS4;11, MOLM-13, MV4-11, OCI-AML3) were used.
-
Method: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or MI-1061 for a specified period (typically 72 hours).
-
Data Analysis: Cell viability was assessed using a commercial assay (e.g., CellTiter-Glo®). The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Western Blot Analysis
-
Objective: To determine the protein levels of MDM2 and p53 following treatment.
-
Procedure:
-
Cells were treated with this compound or MI-1061 for various time points.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies specific for MDM2, p53, and a loading control (e.g., GAPDH).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Workflow for Western Blot Analysis.
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) were used.
-
Tumor Implantation: RS4;11 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and dosed with vehicle, MI-1061, or this compound according to the specified schedule.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and tumors were excised for further analysis.
Conclusion
The comparison between this compound and MI-1061 provides a clear and compelling demonstration of the therapeutic advantages of targeted protein degradation over conventional inhibition. By harnessing the cell's natural protein disposal machinery, this compound achieves a level of potency and durable efficacy that its inhibitor predecessor cannot match. This case study underscores the transformative potential of PROTAC technology in developing next-generation cancer therapies and offers valuable insights for researchers and clinicians working to overcome the challenges of cancer treatment. As research in this area continues, the principles demonstrated by the evolution of MI-1061 to this compound will undoubtedly guide the design of future, even more effective, cancer drugs.
References
Validating MD-224's Selectivity for MDM2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapeutics, the development of molecules that can precisely interact with their intended targets while minimizing off-target effects is paramount. This guide provides a comprehensive comparison of MD-224, a potent Proteolysis Targeting Chimera (PROTAC) degrader of the Murine Double Minute 2 (MDM2) oncoprotein, with its parent small-molecule inhibitor, MI-1061. The focus is to objectively validate the selectivity of this compound for MDM2 over its close homolog, MDMX, supported by experimental data and detailed methodologies.
Executive Summary
Data Presentation
Table 1: Comparative Binding Affinities for MDM2
This table summarizes the binding affinities of MI-1061 and a related compound, MI-219, for MDM2 and MDMX. The data for MI-219, originating from the same research group, provides a strong indication of the selectivity achievable with this chemical scaffold.
| Compound | Target | Binding Affinity (Ki) | Selectivity (MDM2 vs. MDMX) |
| MI-1061 | MDM2 | 0.16 nM[1] | Data not available |
| MDMX | Data not available | ||
| MI-219 | MDM2 | 5 nM[2] | >10,000-fold[2] |
| MDMX | >100 µM[2] |
Table 2: Cellular Potency of this compound vs. MI-1061
This table compares the in-vitro efficacy of this compound and MI-1061 in p53 wild-type leukemia cell lines.
| Cell Line | Compound | IC50 (Cell Growth Inhibition) |
| RS4;11 | This compound | 1.5 nM[3][4] |
| MI-1061 | >10-100 times less potent than this compound[3] | |
| MV4;11 | This compound | Potent (low nM range)[3] |
| MI-1061 | >10-50 times less potent than this compound[3] |
Note: Both this compound and MI-1061 show high selectivity for p53 wild-type cell lines over p53-mutated cell lines (IC50 >10 µM)[3].
Signaling Pathway and Mechanism of Action
The MDM2-p53 signaling pathway is a critical regulator of cell cycle arrest and apoptosis. MDM2 acts as an E3 ubiquitin ligase, targeting the tumor suppressor p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.
Caption: Western Blot Workflow for Degradation Assay.
Conclusion
The available data strongly supports the high potency and selectivity of this compound for MDM2. Its PROTAC mechanism offers a distinct advantage over simple inhibition by leading to the physical removal of the MDM2 protein, which can result in a more profound and sustained activation of p53. While direct comparative binding and degradation data for this compound against MDMX would further solidify its selectivity profile, the evidence from its parent compound and its cellular activity in p53 wild-type cancer cells provides a compelling rationale for its continued investigation as a promising anti-cancer therapeutic. Further studies, including proteome-wide analyses, will be instrumental in fully elucidating the selectivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of MD-224 and Other PROTAC Degraders Targeting MDM2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MDM2-targeting PROTAC degrader, MD-224, with other notable alternatives. The analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to MDM2-Targeting PROTACs
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins by co-opting the cell's natural ubiquitin-proteasome system.[1] These bifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Murine double minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor and is overexpressed in many cancers.[2][3] By targeting MDM2 for degradation, PROTACs can lead to the stabilization and activation of p53, thereby inducing apoptosis in cancer cells.[4] this compound is a first-in-class, highly potent and efficacious small-molecule PROTAC that degrades MDM2.[4][5][6]
Comparative Performance of MDM2 PROTAC Degraders
The following table summarizes the performance of this compound and other selected MDM2-targeting PROTAC degraders based on available quantitative data.
| Degrader | Target Ligand (Inhibitor Base) | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (Cell Growth, nM) | Citation(s) |
| This compound | MI-1061 derivative | Cereblon (CRBN) | RS4;11 | Not explicitly stated, but effective degradation at <1 nM | Not explicitly stated | 1.5 | [4][5][6][7][8][9] |
| MD-222 | MI-1061 derivative | Cereblon (CRBN) | RS4;11 | Not explicitly stated, but effective degradation at ≤1 nM | Not explicitly stated | 5.5 | [4][9][10][11] |
| MD-265 (AA-265) | MI-1063 (MI-1061 derivative) | Cereblon (CRBN) | RS4;11 | Not explicitly stated, but effective degradation at 1 nM | Not explicitly stated | 0.7 | [12][13][14][15] |
| YX-02-030 | RG7112 derivative | von Hippel-Lindau (VHL) | MDA-MB-231, MDA-MB-436 | Concentration-dependent degradation observed | Not explicitly stated | IC₅₀ for MDM2-p53 binding: 63 | [4][16][17][18][19][20][21][22][23] |
| A1874 | JQ1 (BRD4 inhibitor) | MDM2 (via Idasanutlin) | HCT116 | 32 | 98 | Synergistic effect observed | [5][6][24][25] |
| PROTAC 77 | Nutlin derivative | Cereblon (CRBN) | Leukemia cells | 23 | 90 | Induces apoptosis at 100 nM | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in DOT language for use with Graphviz.
PROTAC Mechanism of Action
Experimental Workflow for PROTAC Evaluation
Detailed Experimental Protocols
Western Blot for MDM2 Degradation
This protocol is used to quantify the reduction in MDM2 protein levels following PROTAC treatment.
a. Cell Culture and Treatment:
-
Culture human acute leukemia cell lines (e.g., RS4;11) in appropriate media and conditions.
-
Seed cells at a density of 0.5-1.0 x 10⁵ cells/mL.[26]
-
Treat cells with varying concentrations of the PROTAC degrader (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 24 hours).
b. Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
d. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MDM2 (e.g., 1:1000 dilution) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
f. Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
-
Quantify band intensities using densitometry software to determine the percentage of MDM2 degradation relative to the vehicle control.
Co-Immunoprecipitation for MDM2 Ubiquitination
This assay confirms that the PROTAC-induced degradation of MDM2 is mediated by the ubiquitin-proteasome system.
a. Cell Treatment and Lysis:
-
Treat cells with the PROTAC degrader as described above. It is often beneficial to also treat with a proteasome inhibitor (e.g., MG132) for a few hours before lysis to allow for the accumulation of ubiquitinated proteins.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).
b. Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against MDM2 or ubiquitin overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.[27]
c. Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Perform Western blotting as described above, probing with an antibody against ubiquitin (if MDM2 was immunoprecipitated) or MDM2 (if ubiquitin was immunoprecipitated). An increase in the ubiquitinated MDM2 signal in the PROTAC-treated sample compared to the control indicates successful PROTAC-mediated ubiquitination.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of the PROTAC degraders on cancer cells.
a. Cell Seeding:
-
Seed leukemia cells (e.g., RS4;11) in a 96-well plate at a density of 5 x 10⁴ cells per well.[28]
b. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC degrader for a specified period (e.g., 72 hours).[26]
c. MTT Reagent Addition:
d. Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][29]
e. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Conclusion
This compound stands out as a highly potent MDM2 degrader, demonstrating efficacy at sub-nanomolar to low nanomolar concentrations in leukemia cell lines.[4][5][6] Its performance, when compared to other MDM2-targeting PROTACs, underscores the importance of the specific warhead, linker, and E3 ligase recruiter in achieving optimal degradation and anti-cancer activity. The provided protocols offer a standardized framework for researchers to evaluate and compare the efficacy of novel PROTAC degraders in their own laboratories. Further research into a broader range of MDM2 PROTACs will continue to refine our understanding of the structure-activity relationships that govern their therapeutic potential.
References
- 1. scienceopen.com [scienceopen.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. ptglab.com [ptglab.com]
- 13. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacr.org [aacr.org]
- 23. file.medchemexpress.com [file.medchemexpress.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. texaschildrens.org [texaschildrens.org]
- 27. Co-Immunoprecipitation and ubiquitination assays [bio-protocol.org]
- 28. Cell viability (MTT) assay [bio-protocol.org]
- 29. MTT assay protocol | Abcam [abcam.com]
MD-224: A Paradigm Shift in Targeted Protein Degradation, Outperforming First-Generation PROTACs
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving field of targeted protein degradation, the development of MD-224, a potent and selective MDM2 degrader, marks a significant advancement over first-generation Proteolysis Targeting Chimeras (PROTACs). This next-generation degrader demonstrates superior efficacy, potency, and drug-like properties, offering a promising new therapeutic strategy for cancers with wild-type p53. This guide provides a comprehensive comparison of this compound with its predecessors, supported by experimental data, detailed protocols, and mechanistic diagrams.
First-generation PROTACs, often peptide-based, were hampered by several limitations that curtailed their clinical potential. These early degraders typically exhibited poor cell permeability, low metabolic stability, and consequently, required high concentrations to achieve a therapeutic effect. Their peptidic nature made them susceptible to proteolysis, further limiting their in vivo efficacy.
This compound, a small-molecule PROTAC, was designed to overcome these hurdles. It is composed of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and another ligand that targets the oncoprotein MDM2, connected by a chemical linker. This design facilitates the formation of a ternary complex between MDM2, this compound, and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of MDM2. The degradation of MDM2, a key negative regulator of the p53 tumor suppressor, results in the stabilization and activation of p53, triggering apoptosis in cancer cells.
Quantitative Performance: this compound vs. First-Generation PROTACs and Inhibitors
The superior performance of this compound is evident in its potent, sub-nanomolar degradation of MDM2 and its remarkable anti-proliferative activity in cancer cell lines.[1][2][3] The following tables summarize the key quantitative data comparing this compound with a first-generation stapled peptide MDM2/MDMX inhibitor and the MDM2 inhibitor MI-1061.
Table 1: Comparison of MDM2 Degradation and Cell Growth Inhibition
| Compound | Type | Target(s) | DC50 (MDM2 Degradation) | Dmax (MDM2 Degradation) | IC50 (Cell Growth Inhibition) | Cell Line |
| This compound | Small-molecule PROTAC | MDM2 | < 1 nM[1][2] | Not explicitly stated | 1.5 nM[1][2][3] | RS4;11 |
| Stapled Peptide | Peptide-based Inhibitor | MDM2/MDMX | Not Applicable | Not Applicable | Sub-micromolar[4] | Various |
| MI-1061 | Small-molecule Inhibitor | MDM2 | Not Applicable | Not Applicable | 100 nM (SJSA-1), 250 nM (HCT-116)[5][6] | Various |
Table 2: Comparative Potency of this compound and MI-1061
| Feature | This compound | MI-1061 | Fold Improvement with this compound |
| Mechanism of Action | MDM2 Degradation | MDM2 Inhibition | N/A |
| Potency in p53 Activation | >10-50 times more potent[1] | Baseline | >10-50x |
| Potency in Cell Growth Inhibition | >10-100 times more potent[1] | Baseline | >10-100x |
| Induction of Apoptosis | Robust at ≤10 nM[7] | Effective at higher concentrations | >10x more potent[1] |
Mechanistic Insights: Visualizing the Pathways
To illustrate the underlying mechanisms of action, the following diagrams depict the MDM2-p53 signaling pathway and the general workflow of PROTAC-mediated protein degradation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound.
Western Blot Analysis for MDM2 and p53 Levels
Objective: To determine the levels of MDM2 and p53 proteins in cells after treatment with this compound or control compounds.
Procedure:
-
Cell Culture and Treatment: Human leukemia cell lines (e.g., RS4;11) are cultured in appropriate media. Cells are seeded and treated with varying concentrations of this compound, MI-1061, or a vehicle control (DMSO) for a specified duration (e.g., 2-4 hours).
-
Cell Lysis: After treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for MDM2, p53, and a loading control (e.g., GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Cell Growth Inhibition Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., RS4;11) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound, MI-1061, or a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a significant leap forward in the field of targeted protein degradation. By overcoming the inherent limitations of first-generation PROTACs, this compound demonstrates superior potency, efficacy, and drug-like properties. Its ability to potently and selectively degrade MDM2, leading to robust p53 activation and cancer cell death, underscores its potential as a transformative therapeutic agent. The compelling preclinical data for this compound paves the way for its further development and clinical investigation as a novel treatment for a range of cancers.
References
- 1. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
In Vitro and In Vivo Correlation of MD-224 Activity: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of MD-224, a first-in-class PROTAC MDM2 degrader, with alternative MDM2 inhibitors. This guide provides supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.
This compound is a highly potent and efficacious small-molecule degrader of the human murine double minute 2 (MDM2) protein, a primary endogenous cellular inhibitor of the p53 tumor suppressor.[1][2] By utilizing the Proteolysis Targeting Chimera (PROTAC) concept, this compound targets MDM2 for degradation, leading to the activation of p53 and subsequent anti-tumor effects. This guide provides a comprehensive comparison of this compound's activity with other MDM2-targeting agents, highlighting its distinct mechanism of action and potent in vitro and in vivo efficacy.
Comparative Analysis of In Vitro Activity
This compound demonstrates exceptional potency in vitro, inducing rapid degradation of the MDM2 protein at sub-nanomolar concentrations in human leukemia cell lines.[1][2][3][4] This leads to a robust stabilization and accumulation of the p53 protein, triggering downstream signaling pathways that result in cell cycle arrest and apoptosis. When compared to traditional small-molecule inhibitors of the MDM2-p53 interaction, such as MI-1061, Nutlin-3a, and Idasanutlin (RG7388), this compound exhibits significantly greater potency in inhibiting cell growth in p53 wild-type cancer cell lines.
| Compound | Mechanism of Action | Cell Line | IC50 (nM) | Reference |
| This compound | MDM2 Degrader (PROTAC) | RS4;11 (ALL) | 1.5 | [1][2] |
| MV4;11 (AML) | 4.4 | [1] | ||
| MOLM-13 (AML) | 33.1 | [1] | ||
| MI-1061 | MDM2-p53 Interaction Inhibitor | RS4;11 (ALL) | 26 | [1] |
| MV4;11 (AML) | 51 | [1] | ||
| MOLM-13 (AML) | 210 | [1] | ||
| Nutlin-3a | MDM2-p53 Interaction Inhibitor | U87MG (Glioblastoma) | ~5000-10000 | [5] |
| Idasanutlin (RG7388) | MDM2-p53 Interaction Inhibitor | SJSA1 (Osteosarcoma) | 30 | |
| HCT116 (Colon) | 10 | |||
| Milademetan | MDM2-p53 Interaction Inhibitor | Various Solid Tumors | Not specified | [6] |
Table 1: Comparative In Vitro Potency of this compound and Other MDM2 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for cell growth inhibition in various cancer cell lines. ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia.
Correlation of In Vitro Potency to In Vivo Efficacy
The superior in vitro potency of this compound translates to remarkable in vivo anti-tumor activity. In a xenograft model using the RS4;11 human acute lymphoblastic leukemia cell line, this compound demonstrated the ability to achieve complete and durable tumor regression at well-tolerated doses.[1][2] This stands in contrast to the MDM2 inhibitor MI-1061, which only retarded tumor growth in the same model.[1]
A single intravenous dose of this compound at 25 mg/kg in the RS4;11 xenograft model led to a rapid and sustained degradation of MDM2 protein in the tumor tissue, with the effect persisting for over 24 hours.[1] This was accompanied by a strong and lasting upregulation of p53 and its downstream target p21.[1] The induction of apoptosis was confirmed by the cleavage of PARP, which was evident at the 24-hour time point.[1]
| Compound | Dosing Regimen | Xenograft Model | Outcome | Reference |
| This compound | 25 mg/kg, i.v., 3 times a week | RS4;11 | 50% tumor regression | [1] |
| 25 mg/kg, i.v., daily, 5 days a week for 2 weeks | RS4;11 | Complete tumor regression | [1] | |
| 50 mg/kg, i.v., every other day for 3 weeks | RS4;11 | Complete tumor regression | [1] | |
| MI-1061 | 100 mg/kg, oral, 5 days a week | RS4;11 | Tumor growth retardation | [1] |
| Idasanutlin (RG7388) | 30 mg/kg, oral, daily for 21 days | MV4-11 | 30% tumor growth inhibition | [7] |
| Milademetan | 3 different doses | MKL-1 (MCC) | Dose-dependent tumor growth inhibition | [8] |
Table 2: Comparative In Vivo Efficacy of this compound and Other MDM2 Inhibitors. This table summarizes the in vivo anti-tumor activity in various xenograft models. i.v.: intravenous; MCC: Merkel Cell Carcinoma.
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It acts as a bridge between MDM2 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of MDM2 by the proteasome. The depletion of MDM2 liberates the p53 tumor suppressor protein from its negative regulator. Activated p53 then transcriptionally upregulates a suite of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately leading to the suppression of tumor growth.
Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound induces the degradation of MDM2, leading to the activation of p53 and subsequent downstream anti-tumor effects.
Experimental Workflow
The evaluation of this compound and its comparison with other MDM2 inhibitors typically involves a series of in vitro and in vivo experiments. The general workflow is outlined below.
Figure 2: General Experimental Workflow. This diagram outlines the key steps in the preclinical evaluation of this compound and its comparators, from in vitro cellular assays to in vivo animal models.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., RS4;11, MV4;11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound or comparator compounds for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
-
Cell Lysis: Treat cells with the compounds for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, p21, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RS4;11 Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 RS4;11 cells in a 1:1 mixture with Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.
-
Compound Administration: Administer this compound or comparator compounds via the appropriate route (e.g., intravenous, oral) at the specified dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Studies: At the end of the study, or at specified time points, euthanize a subset of mice and excise the tumors for Western blot analysis of target proteins.
Conclusion
This compound represents a significant advancement in the targeting of the MDM2-p53 pathway. Its PROTAC-mediated degradation of MDM2 results in a more potent and sustained activation of p53 compared to traditional small-molecule inhibitors. This enhanced in vitro activity translates into superior in vivo efficacy, with the ability to induce complete and durable tumor regression in preclinical models of leukemia. The data presented in this guide strongly support the continued investigation of this compound as a promising new therapeutic agent for the treatment of cancers that retain wild-type p53.
References
- 1. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PROTACs | Mdm2 | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 5. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma [insight.jci.org]
Unveiling the Target Engagement of MD-224: A Comparative Analysis of a PROTAC MDM2 Degrader
For Immediate Release
A comprehensive analysis of the compound MD-224, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the MDM2 protein, reveals a high degree of on-target potency with some notable off-target interactions. This guide provides a comparative overview of this compound and its precursor MDM2 inhibitor, MI-1061, with a focus on their cross-reactivity and the underlying experimental methodologies. This information is critical for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting the p53 pathway.
This compound is a first-in-class, highly potent small-molecule that induces the degradation of human murine double minute 2 (MDM2), a primary cellular inhibitor of the tumor suppressor p53.[1][2] By removing MDM2, this compound activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3] This PROTAC consists of the MDM2 inhibitor MI-1061 linked to a ligand for the E3 ubiquitin ligase Cereblon.[2][4]
Comparative Efficacy: this compound versus MI-1061
Experimental data demonstrates that this compound is significantly more potent than its parent MDM2 inhibitor, MI-1061, in cancer cell lines.
| Cell Line | This compound IC₅₀ (nM) | MI-1061 IC₅₀ (nM) | Fold Improvement | p53 Status | Reference |
| RS4;11 (ALL) | 1.5 | - | >10-100x vs MI-1061 in various leukemia lines | Wild-Type | [1] |
| MOLM-13 (AML) | 7.3 | >10,000 | >1370 | Wild-Type | [5] |
| OCI-AML-5 (AML) | 33.1 | >10,000 | >302 | Wild-Type | [5] |
| ML-2 (AML) | 4.4 | >10,000 | >2273 | Wild-Type | [5] |
| SIG-M5 (AML) | 19.8 | >10,000 | >505 | Wild-Type | [5] |
| OL-14 (AML) | 10.5 | >10,000 | >952 | Wild-Type | [5] |
| KG-1 (AML) | >10,000 | >10,000 | - | Mutated | [1][5] |
| Mono-Mac-6 (AML) | >10,000 | >10,000 | - | Mutated | [5] |
ALL: Acute Lymphoblastic Leukemia, AML: Acute Myeloid Leukemia
The data clearly indicates that this compound exhibits potent, low nanomolar activity against various leukemia cell lines with wild-type p53.[1][5] In contrast, both compounds are largely inactive in cell lines with mutated p53, demonstrating their dependence on a functional p53 pathway.[1]
Cross-Reactivity and Off-Target Profile
While highly potent against its intended target, studies have revealed that this compound possesses off-target activities. A notable finding is the ability of this compound to bind to and degrade the pregnane X receptor (PXR), a nuclear receptor involved in the metabolism of xenobiotics, including chemotherapeutic drugs. This interaction was discovered to occur at a "hidden" pocket outside the classical ligand-binding domain of PXR. While this compound also showed binding to other nuclear receptors, its degrading effect was most pronounced on those with close structural similarity to PXR.
At present, comprehensive, publicly available data from broad-panel screening assays such as kinome scans or binding assays against a wide range of E3 ligases for this compound is limited. Such studies are crucial for a complete understanding of its selectivity profile. For comparison, other MDM2 inhibitors like NVP-CGM097 have been shown to be highly selective for MDM2 over its homolog MDMX and other protein-protein interactions.[6]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves hijacking the cell's ubiquitin-proteasome system to specifically target MDM2 for degradation. This leads to the stabilization and activation of p53, which in turn transcriptionally activates its target genes, including p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein).
Caption: this compound facilitates the degradation of MDM2, leading to p53 activation.
The experimental workflow to assess the efficacy and selectivity of this compound typically involves a series of in vitro assays.
Caption: A typical workflow for evaluating the cellular effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key protocols used in the evaluation of this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells (e.g., RS4;11) in a 96-well plate at a density of 1 x 10⁵ viable cells/mL.
-
Compound Addition: Treat cells with various concentrations of this compound or MI-1061 and incubate for a specified period (e.g., 72 hours).
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blot for Protein Degradation
-
Cell Lysis: After treatment with this compound or MI-1061 for a defined time (e.g., 2-24 hours), lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for MDM2, p53, p21, and a loading control (e.g., GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction: Isolate total RNA from cells treated with the compounds for a specific duration (e.g., 6 hours).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Perform qPCR using a SYBR Green master mix and primers specific for target genes (e.g., MDM2, CDKN1A (p21), PUMA) and a housekeeping gene (e.g., ACTB).
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound or MI-1061 for a specified time (e.g., 24 hours).
-
Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI) in a binding buffer.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound is a highly potent MDM2 degrader that demonstrates significantly enhanced anti-leukemic activity compared to its corresponding MDM2 inhibitor, MI-1061. Its mechanism of action through p53 activation is well-defined. While its selectivity for p53 wild-type cancer cells is a key therapeutic advantage, the discovery of its interaction with PXR highlights the importance of comprehensive cross-reactivity profiling for PROTAC molecules. Further studies, including broad-panel screening, are necessary to fully elucidate the selectivity profile of this compound and guide its future clinical development.
References
- 1. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MD-224: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Handling of a Potent Proteolysis Targeting Chimera (PROTAC)
This document provides detailed procedural guidance for the safe disposal of MD-224, a potent and selective small-molecule degrader of the MDM2 protein. Given its cytotoxic nature and high aquatic toxicity, strict adherence to the following procedures is crucial to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel handling this compound must be trained on the associated hazards and follow the safety protocols outlined in the material safety data sheet (MSDS).
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound or its waste:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious laboratory coat or gown
-
For procedures that may generate aerosols or dust, a suitable respirator is required.[1]
Spill Management: In the event of a spill, immediately evacuate the area and prevent further spread. Absorb liquid spills with an inert material (e.g., diatomite) and decontaminate surfaces by scrubbing with alcohol.[1] All materials used for spill cleanup must be disposed of as cytotoxic waste.
Step-by-Step Disposal Procedure for this compound Waste
The primary directive for the disposal of this compound is to use an approved waste disposal plant.[1] The following steps detail the process for segregating and preparing this compound waste for collection by a certified hazardous waste management service.
-
Waste Segregation at the Point of Generation:
-
All materials that have come into direct contact with this compound must be disposed of as cytotoxic waste.
-
This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Contaminated sharps (needles, syringes, glass vials, etc.).
-
Contaminated labware (pipette tips, tubes, flasks, etc.).
-
Contaminated PPE (gloves, disposable gowns, etc.).
-
Materials used for cleaning spills.
-
-
-
Waste Container Management:
-
Sharps Waste: All contaminated sharps must be placed directly into a designated, puncture-resistant, and leak-proof sharps container clearly labeled with a "Cytotoxic Waste" or "Chemotherapy Waste" sticker.[2][3]
-
Solid Waste: Contaminated solid waste, such as PPE and labware, must be placed in a dedicated, leak-proof container lined with a thick, colored (typically red or yellow) plastic bag.[2][3] This container must also be clearly labeled as "Cytotoxic Waste."
-
Liquid Waste: Aqueous solutions containing this compound should not be disposed of down the drain due to their high aquatic toxicity.[1] Collect all liquid waste in a sealed, leak-proof, and chemically compatible container that is clearly labeled "Cytotoxic Waste" and lists the chemical constituents.
-
-
Labeling and Storage:
-
All waste containers must be securely sealed to prevent leakage.
-
Each container must be labeled with the words "Cytotoxic Waste" and include information about the generating laboratory and the date.
-
Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.
-
Understanding the Environmental Hazard: Aquatic Toxicity
While specific aquatic toxicity data for this compound is not publicly available, its classification as "very toxic to aquatic life with long lasting effects" necessitates extreme caution to prevent its release into the environment.[1] The following table defines the key metrics used to assess aquatic toxicity.
| Term | Definition | Relevance to Environmental Safety |
| LC50 (Lethal Concentration 50) | The concentration of a substance in water that is lethal to 50% of a test population of aquatic organisms (e.g., fish) over a specified period (e.g., 96 hours).[4][5] | A low LC50 value indicates high acute toxicity, meaning even small amounts of the substance can be fatal to aquatic life. |
| EC50 (Effective Concentration 50) | The concentration of a substance that causes a non-lethal effect (e.g., immobilization in Daphnia) in 50% of a test population over a specified period.[4][5] | This metric helps to understand the sublethal impacts of a chemical on aquatic ecosystems. |
| NOEC (No Observed Effect Concentration) | The highest concentration of a substance at which no statistically significant adverse effects are observed in a test population compared to a control group over a specified period of chronic exposure.[4][5] | NOEC values are crucial for setting long-term environmental quality standards to protect aquatic habitats. |
Disposal Workflow for this compound
The following diagram illustrates the logical flow for the proper disposal of this compound waste within a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling MD-224
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of MD-224. Adherence to these procedures is critical to ensure a safe laboratory environment and to maintain the integrity of your research.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following PPE is mandatory when handling this compound.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious laboratory coat or clothing | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be necessary if dust or aerosols are generated. | Prevents inhalation of the compound. |
Hazard Identification and Safety Precautions
This compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects.[1]
Precautionary Statements:
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid release to the environment.[1]
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
Rinse mouth.[1]
-
Collect spillage.[1]
-
Dispose of contents/container to an approved waste disposal plant.[1]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C₄₈H₄₃Cl₂FN₆O₆ |
| Molecular Weight | 889.79 g/mol |
| Appearance | Solid powder |
| Purity | ≥98% |
| Solubility | DMSO: ≥ 100 mg/mL |
| Ethanol: Insoluble | |
| Water: Insoluble | |
| Storage (Powder) | -20°C for 3 years |
| Storage (in solvent) | -80°C for 1 year |
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do NOT induce vomiting. |
Experimental Protocols
Cell Growth Inhibition Assay (WST-1 Assay)
This protocol outlines the steps to determine the IC₅₀ value of this compound in a cancer cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight medium from the cells and add the prepared this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
WST-1 Addition: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for an additional 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Immunoblotting for MDM2 Degradation
This protocol is for assessing the ability of this compound to induce the degradation of the MDM2 protein in cells.
Methodology:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MDM2 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action and Signaling Pathway
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the murine double minute 2 (MDM2) protein. MDM2 is a key negative regulator of the p53 tumor suppressor. By degrading MDM2, this compound leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
